Product packaging for Boc-PEG1-PPG2-C2-NH2(Cat. No.:)

Boc-PEG1-PPG2-C2-NH2

Cat. No.: B11936962
M. Wt: 363.5 g/mol
InChI Key: FNOKAGTZUOZUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-PEG1-PPG2-C2-NH2 is a useful research compound. Its molecular formula is C18H37NO6 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37NO6 B11936962 Boc-PEG1-PPG2-C2-NH2

Properties

Molecular Formula

C18H37NO6

Molecular Weight

363.5 g/mol

IUPAC Name

tert-butyl 2-[2-[4-[4-(2-aminoethoxy)butoxy]butoxy]ethoxy]acetate

InChI

InChI=1S/C18H37NO6/c1-18(2,3)25-17(20)16-24-15-14-23-12-7-5-10-21-9-4-6-11-22-13-8-19/h4-16,19H2,1-3H3

InChI Key

FNOKAGTZUOZUIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCN

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of the PROTAC Linker: An In-depth Technical Guide Focused on Boc-PEG1-PPG2-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three critical components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a crucial determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[] This technical guide delves into the multifaceted role of the PROTAC linker, with a specific focus on linkers featuring polyethylene glycol (PEG) and polypropylene glycol (PPG) motifs, such as Boc-PEG1-PPG2-C2-NH2. We will explore the linker's impact on ternary complex formation, provide detailed experimental protocols for the synthesis and evaluation of PROTACs, and present quantitative data to illustrate the effects of linker composition on degradation activity.

The PROTAC Mechanism of Action: A Linker-Centric Perspective

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's role in this process is paramount, as it dictates the spatial arrangement of the POI and the E3 ligase within the resulting ternary complex (POI-PROTAC-E3 ligase). The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.

The characteristics of the linker, including its length, rigidity, and chemical composition, directly influence the geometry and stability of this complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ub Ubiquitin Ub->E3_Ligase Activated Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI Ternary_Complex->POI Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

The Role of the this compound Linker

The linker "this compound" is a bifunctional molecule designed for use in PROTAC synthesis. Let's break down its components to understand its function:

  • Boc (tert-Butyloxycarbonyl): This is a common protecting group for the amine (-NH2) functionality. During PROTAC synthesis, the Boc group prevents the amine from reacting prematurely. It can be selectively removed under acidic conditions to allow for the coupling of the linker to either the POI ligand or the E3 ligase ligand.

  • PEG1 (Polyethylene Glycol, 1 unit): PEG linkers are widely used in PROTAC design due to their ability to increase the water solubility and cell permeability of the final PROTAC molecule. Improved solubility is crucial as PROTACs are often large molecules that can be prone to aggregation.

  • PPG2 (Polypropylene Glycol, 2 units): The inclusion of PPG motifs can modulate the linker's hydrophobicity and conformational flexibility. The interplay between PEG and PPG units allows for fine-tuning of the PROTAC's physicochemical properties.

  • C2 (Ethyl chain): This alkyl spacer provides additional length and flexibility to the linker.

  • -NH2 (Amine): This terminal amine group serves as a reactive handle for conjugation to a corresponding functional group (e.g., a carboxylic acid) on either the POI or E3 ligase ligand, typically through an amide bond formation.

In essence, this compound provides a flexible, solubility-enhancing scaffold with a protected amine for controlled, stepwise synthesis of a PROTAC molecule.

Quantitative Data on Linker Performance

PROTAC NameTarget ProteinE3 LigaseLinker Composition (if specified)Cell LineDC50 (nM)Dmax (%)Reference
NC-1 BTKVHLPEG-basedMino2.297
dBET1 BRD4CRBNPEG-basedHEK293T--
MZ1 BRD4VHLPEG-basedHEK293T--
Compound with 9-atom alkyl linker CRBNVHLAlkylHEK293TWeak Degradation-
Compound with 3 PEG units CRBNVHLPEGHEK293TWeak Degradation-

Note: This table presents a selection of data for illustrative purposes. The performance of a PROTAC is highly dependent on the specific combination of POI ligand, E3 ligase ligand, and linker.

Experimental Protocols

General Synthesis of a PROTAC using a Boc-Protected Amine Linker

This protocol outlines a general strategy for synthesizing a PROTAC using a linker like this compound.

Step 1: Coupling of the Linker to the First Ligand (e.g., E3 Ligase Ligand)

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) and this compound in an appropriate solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting Boc-protected intermediate by preparative HPLC.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).

  • Add an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine-linker-ligand conjugate.

Step 3: Coupling of the Second Ligand (e.g., POI Ligand)

  • Dissolve the deprotected intermediate and the POI ligand (containing a carboxylic acid) in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

Synthesis_Workflow start Start ligand1 E3 Ligase Ligand (with COOH) start->ligand1 linker This compound start->linker coupling1 Amide Coupling (HATU, DIPEA) ligand1->coupling1 linker->coupling1 intermediate Boc-Protected Intermediate coupling1->intermediate deprotection Boc Deprotection (TFA or HCl) intermediate->deprotection deprotected_intermediate Deprotected Intermediate deprotection->deprotected_intermediate coupling2 Amide Coupling (HATU, DIPEA) deprotected_intermediate->coupling2 ligand2 POI Ligand (with COOH) ligand2->coupling2 final_protac Final PROTAC coupling2->final_protac purification Purification (HPLC) final_protac->purification end End purification->end

Caption: General workflow for PROTAC synthesis.

Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the levels of the target protein after PROTAC treatment.

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software, normalizing to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the PROTAC on cell viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.

Conclusion

The linker is a critical component in the design of effective PROTACs, influencing everything from ternary complex formation to the overall physicochemical properties of the molecule. Linkers such as this compound, which incorporate PEG and PPG motifs, offer a versatile platform for fine-tuning the properties of PROTACs to enhance their degradation efficacy and drug-like characteristics. The systematic variation of linker length and composition, coupled with robust experimental evaluation, is essential for the rational design of next-generation protein degraders. As our understanding of the intricate structure-activity relationships of PROTAC linkers continues to grow, so too will our ability to develop highly potent and selective therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-PEG1-PPG2-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for Boc-PEG1-PPG2-C2-NH2, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic pathway, detailed experimental protocols, purification techniques, and the role of this linker in PROTAC-mediated protein degradation.

Introduction to this compound as a PROTAC Linker

PROTACs are innovative therapeutic modalities that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[3]

This compound is a linker that incorporates a single ethylene glycol (PEG) unit and two propylene glycol (PPG) units. This combination of PEG and PPG moieties offers a balance of hydrophilicity and hydrophobicity, which can be advantageous for optimizing the physicochemical properties of a PROTAC molecule.[4] The terminal Boc-protected amine allows for the sequential and controlled conjugation of the E3 ligase ligand and the POI ligand during PROTAC assembly.

Proposed Synthesis of this compound

The proposed synthesis involves two main stages:

  • Synthesis of the diamine precursor: H₂N-PEG1-PPG2-C2-NH₂

  • Selective mono-Boc protection of the diamine precursor.

A general workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_precursor Diamine Precursor Synthesis cluster_boc Mono-Boc Protection Start Commercially available HO-PEG1-PPG2-C2-OH Mesylation Mesylation Start->Mesylation MsCl, Et₃N Azidation Azidation Mesylation->Azidation NaN₃ Reduction Reduction Azidation->Reduction H₂, Pd/C Diamine H₂N-PEG1-PPG2-C2-NH₂ Reduction->Diamine Protonation Mono-protonation Diamine->Protonation HCl Boc_Protection Boc Protection Protonation->Boc_Protection (Boc)₂O, Base Final_Product Boc-PEG1-PPG2-C2-NH₂ Boc_Protection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol is adapted from general procedures for the synthesis of amino-terminated polyglycols.[5]

Step 1: Mesylation of HO-PEG1-PPG2-C2-OH

  • To a solution of HO-PEG1-PPG2-C2-OH (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents).

  • Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimesylated product.

Step 2: Azidation of the Dimesylated Intermediate

  • Dissolve the crude dimesylated intermediate (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (3 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 24 hours.

  • Monitor the reaction by TLC or infrared (IR) spectroscopy (disappearance of the mesylate peak and appearance of the azide peak).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diazide intermediate.

Step 3: Reduction of the Diazide to the Diamine

  • Dissolve the diazide intermediate (1 equivalent) in methanol or ethanol.

  • Add palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Monitor the reaction by IR spectroscopy (disappearance of the azide peak).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude H₂N-PEG1-PPG2-C2-NH₂.

This protocol is based on the selective mono-protection of diamines via mono-protonation.

  • Dissolve the crude H₂N-PEG1-PPG2-C2-NH₂ (1 equivalent) in a 1:1 mixture of methanol and water.

  • Cool the solution to 0 °C and add a solution of hydrochloric acid (1 equivalent) in methanol dropwise.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the mono-hydrochloride salt.

  • To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.

  • Add a base such as triethylamine or sodium bicarbonate (1 equivalent) to neutralize the hydrochloride and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-PEG1-PPG2-C2-NH₂.

Purification Methods

Purification of the final product is critical to ensure its suitability for PROTAC synthesis. A two-step purification process is recommended.

1. Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) with a small percentage of triethylamine (e.g., 0.1-1%) to prevent the protonation of the free amine on the silica.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC):

For highly pure material, preparative reverse-phase HPLC is recommended.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at 210-220 nm.

  • Post-Purification: The product will be isolated as a salt (e.g., TFA salt). If the free amine is required, a subsequent workup with a mild base is necessary, followed by extraction.

Quantitative Data (Estimated)

The following table summarizes the expected yields and purity at each stage of the synthesis. These are estimated values based on similar reactions reported in the literature.

StepProductExpected Yield (%)Purity (%)
Diamine Synthesis
MesylationMsO-PEG1-PPG2-C2-OMs>95~90
AzidationN₃-PEG1-PPG2-C2-N₃80-90~85
ReductionH₂N-PEG1-PPG2-C2-NH₂>90~80 (crude)
Mono-Boc Protection Boc-PEG1-PPG2-C2-NH₂60-80>95 (after purification)

Application in PROTACs: A Representative Example

While a specific PROTAC utilizing the Boc-PEG1-PPG2-C2-NH₂ linker is not detailed in the literature, its application can be understood through a general PROTAC mechanism of action. The linker's role is to optimally position the POI and the E3 ligase to facilitate the formation of a stable ternary complex, which is essential for ubiquitination and subsequent degradation of the POI.

The following diagram illustrates the general mechanism of a PROTAC, where the Boc-PEG1-PPG2-C2-NH₂ linker would be incorporated to connect the two ligands.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC (with PEG-PPG Linker) POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E2 Ligase + Ubiquitin Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Recycled_PROTAC->POI Catalytic Cycle

References

In-Depth Technical Guide to Boc-PEG1-PPG2-C2-NH2: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG1-PPG2-C2-NH2 is a heterobifunctional chemical linker instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This guide provides a detailed overview of the core components of this compound, its physicochemical properties, and its application in the development of targeted protein degraders.

Core Components and Chemical Structure

This compound is comprised of three key functional units: a Boc-protected amine, a mixed polyethylene glycol (PEG) and polypropylene glycol (PPG) spacer, and a terminal primary amine. Each component plays a critical role in the assembly and function of the final PROTAC molecule.

  • Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its presence allows for the selective reaction of the terminal primary amine on the other end of the linker. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free amine, which can then be conjugated to a ligand for a target protein or an E3 ubiquitin ligase.

  • PEG and PPG Spacer (-PEG1-PPG2-C2-): This central portion of the molecule consists of one polyethylene glycol (PEG) unit and two polypropylene glycol (PPG) units, connected by a two-carbon (C2) alkyl chain. This combination offers a balance of hydrophilicity (from PEG) and hydrophobicity (from PPG), which can influence the solubility and cell permeability of the resulting PROTAC. The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.

  • Terminal Primary Amine (-NH2): This functional group serves as a reactive handle for conjugation to a ligand, typically one that binds to an E3 ubiquitin ligase or the protein of interest. The conjugation is usually achieved through the formation of a stable amide bond.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

PropertyValueReference
Molecular Weight 363.49 g/mol [1]
Chemical Formula C₁₈H₃₇NO₆[1]
Appearance Varies (typically a solid or oil)General knowledge
Solubility Soluble in organic solvents like DMSO and DMFGeneral knowledge

Application in PROTAC Synthesis: A Step-by-Step Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized experimental workflow.

experimental_workflow Generalized PROTAC Synthesis Workflow cluster_synthesis PROTAC Assembly start Start with this compound conjugate_E3 Conjugate E3 Ligase Ligand to the terminal -NH2 start->conjugate_E3 Amide coupling deprotect Boc Deprotection (acidic conditions) conjugate_E3->deprotect conjugate_target Conjugate Target Protein Ligand to the newly exposed -NH2 deprotect->conjugate_target Amide coupling purify Purification of the final PROTAC conjugate_target->purify e.g., HPLC

Caption: A generalized workflow for synthesizing a PROTAC using a Boc-protected heterobifunctional linker.

Experimental Protocols

1. Conjugation of E3 Ligase Ligand:

  • Materials: this compound, E3 ligase ligand with a carboxylic acid functionality, a peptide coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve the E3 ligase ligand in the anhydrous solvent.

    • Add the coupling agent and the base, and stir for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by an appropriate analytical technique (e.g., LC-MS).

    • Upon completion, quench the reaction and purify the product (e.g., by column chromatography).

2. Boc Deprotection:

  • Materials: The Boc-protected intermediate from the previous step, a strong acid (e.g., trifluoroacetic acid - TFA), and a suitable solvent (e.g., dichloromethane - DCM).

  • Procedure:

    • Dissolve the Boc-protected intermediate in the solvent.

    • Add the acid (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction for the loss of the Boc group by LC-MS.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

3. Conjugation of Target Protein Ligand:

  • Materials: The deprotected intermediate, the target protein ligand with a carboxylic acid functionality, a peptide coupling agent, a non-nucleophilic base, and an anhydrous aprotic solvent.

  • Procedure:

    • Follow a similar procedure to the first conjugation step, using the deprotected intermediate and the target protein ligand.

    • After the reaction is complete, purify the final PROTAC molecule using a suitable method, such as preparative HPLC.

Mechanism of Action: The PROTAC-Induced Ubiquitin-Proteasome Pathway

Once synthesized, the PROTAC molecule can enter the cell and induce the degradation of the target protein. This process involves the formation of a ternary complex and hijacking of the ubiquitin-proteasome system.

protac_pathway PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC and E3 Ligase are Recycled Degradation->Recycling

References

Boc-PEG1-PPG2-C2-NH2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC (Proteolysis Targeting Chimera) linker, Boc-PEG1-PPG2-C2-NH2. This document details its chemical properties, proposed structure, and relevant experimental protocols for its application in the synthesis of PROTAC molecules.

Core Concepts: Introduction to PROTAC Linkers

PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC. The composition and length of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG (polyethylene glycol) and PPG (polypropylene glycol) chains are commonly incorporated into PROTAC linkers to enhance solubility, cell permeability, and to provide the necessary flexibility and length.

Physicochemical Properties of this compound

Based on available information from chemical suppliers, this compound is a PEG-based PROTAC linker. While a definitive, experimentally verified structure is not publicly available, a proposed structure can be deduced from its nomenclature. The "Boc" group refers to a tert-butoxycarbonyl protecting group on an amine, "PEG1" indicates a single ethylene glycol unit, "PPG2" suggests two propylene glycol units, and "C2-NH2" signifies a two-carbon (ethyl) spacer terminating in a primary amine.

Table 1: Proposed Molecular Formula and Weight

PropertyValue
Proposed Molecular Formula C₁₆H₃₃N₂O₅
Proposed Molecular Weight 349.45 g/mol

Note: The molecular formula and weight are calculated based on the proposed structure and have not been experimentally confirmed through publicly available data.

Experimental Protocols

The following are generalized experimental protocols relevant to the handling, deprotection, and conjugation of this compound in the synthesis of PROTACs. Researchers should adapt these protocols based on the specific requirements of their target protein and E3 ligase ligands.

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to liberate the primary amine for subsequent conjugation reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 100 mg of compound) in a round bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 4-5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected amine linker.

Amide Coupling of the Deprotected Linker to a Carboxylic Acid-Containing Ligand

Objective: To conjugate the primary amine of the deprotected linker to a ligand (either for the target protein or the E3 ligase) that contains a carboxylic acid functional group.

Materials:

  • Deprotected PEG1-PPG2-C2-NH2

  • Carboxylic acid-functionalized ligand

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Magnetic stirrer and stir bar

  • Reaction vial or flask

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF or DCM.

  • Add the coupling reagent, PyBOP (typically 1.2 equivalents), to the solution.

  • Add DIPEA or TEA (typically 2-3 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected PEG1-PPG2-C2-NH2 (typically 1 equivalent) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography on silica gel to obtain the desired PROTAC conjugate.

Visualizations

The following diagrams illustrate the general workflow for PROTAC synthesis and the logical relationship of its components.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Deprotected_Linker H2N-PEG1-PPG2-C2-NH2 Deprotection->Deprotected_Linker Coupling1 Amide Coupling (e.g., PyBOP, DIPEA) Deprotected_Linker->Coupling1 Ligand1 Ligand 1 (e.g., Target Protein Binder with COOH) Ligand1->Coupling1 Intermediate Ligand 1-Linker-NH-Boc Coupling1->Intermediate Deprotection2 Final Deprotection (if necessary) Intermediate->Deprotection2 Intermediate2 Ligand 1-Linker-NH2 Deprotection2->Intermediate2 Coupling2 Amide Coupling Intermediate2->Coupling2 Ligand2 Ligand 2 (e.g., E3 Ligase Binder with COOH) Ligand2->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a Boc-protected amine linker.

PROTAC_Components PROTAC PROTAC Molecule Linker Linker (this compound) PROTAC->Linker Target_Ligand Target Protein Ligand PROTAC->Target_Ligand E3_Ligase_Ligand E3 Ligase Ligand PROTAC->E3_Ligase_Ligand

Caption: The core components of a Proteolysis Targeting Chimera (PROTAC).

Disclaimer: The information provided in this technical guide is intended for research purposes only. The proposed structure, molecular weight, and formula for this compound are based on its nomenclature and have not been independently verified by experimental data. Researchers should confirm the identity and purity of all reagents before use and optimize experimental protocols for their specific applications.

Solubility Profile of Boc-PEG1-PPG2-C2-NH2 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected solubility characteristics of the bifunctional linker, Boc-PEG1-PPG2-C2-NH2. Due to the absence of specific quantitative data for this exact molecule in publicly available literature, this guide leverages data from structurally similar Boc-protected polyethylene glycol (PEG) and polypropylene glycol (PPG) compounds to predict its solubility in a range of common laboratory solvents. Additionally, a generalized experimental protocol for determining solubility is provided.

The structure of this compound incorporates both hydrophilic and hydrophobic moieties. The polyethylene glycol (PEG) and terminal amine functionalities contribute to its aqueous solubility, while the tert-Butyloxycarbonyl (Boc) protecting group and the polypropylene glycol (PPG) units introduce hydrophobic characteristics. This amphiphilic nature dictates its solubility profile across various solvent classes.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents based on the properties of similar PEGylated and Boc-protected molecules.

Solvent ClassCommon SolventsPredicted Solubility
Aqueous Water, Phosphate-Buffered Saline (PBS)Soluble . The hydrophilic PEG chain and the terminal amine group are expected to confer good solubility in water and aqueous buffers.[1][2][3][4] The amine group can be protonated at neutral or acidic pH, further enhancing aqueous solubility.
Alcohols Methanol, EthanolSparingly Soluble to Soluble . While many PEG derivatives show good solubility in alcohols, the presence of the more hydrophobic Boc and PPG groups may reduce the overall solubility compared to purely PEGylated compounds.[1]
Chlorinated Dichloromethane (DCM), ChloroformSoluble . The hydrophobic Boc and PPG components, along with the overall organic character of the molecule, suggest good solubility in chlorinated solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble . These solvents are highly effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Insoluble in Diethyl Ether; Sparingly Soluble in THF . Similar Boc-PEG compounds are noted to be insoluble in diethyl ether. Solubility in THF is expected to be limited due to the polarity of the PEG and amine groups.
Nonpolar Toluene, HexanesSparingly Soluble to Insoluble . The significant hydrophilic character imparted by the PEG chain is likely to limit solubility in nonpolar solvents like toluene and especially in aliphatic hydrocarbons like hexanes.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected analytical-grade solvents

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMSO) to prepare a concentrated stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation (Equilibrium Method):

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The goal is to create a saturated solution with undissolved solid remaining.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Quantification:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solution & Calibration Standards analyze Analyze via HPLC or Spectrophotometry prep_stock->analyze prep_sample Add Excess Solute to Test Solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep_sample->equilibrate separate Centrifuge to Pellet Excess Solid equilibrate->separate aliquot Withdraw & Filter Supernatant separate->aliquot dilute Dilute Sample aliquot->dilute dilute->analyze quantify Quantify Concentration using Calibration Curve analyze->quantify solubility Determine Solubility (e.g., mg/mL) quantify->solubility

Caption: Workflow for determining the solubility of a compound.

References

An In-depth Technical Guide to the Core Mechanism of PEG/PPG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that incorporate flexible, hydrophilic linkers, with a specific focus on structures analogous to Boc-PEG1-PPG2-C2-NH2 . While this specific molecule is a synthetic building block, its core components—Polyethylene Glycol (PEG) and Polypropylene Glycol (PPG)—are central to the design of modern protein degraders. This document elucidates the critical role these linkers play in dictating the efficacy, selectivity, and pharmaceutical properties of a PROTAC.

The PROTAC Mechanism: An Overview

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[][2] A PROTAC molecule is comprised of three essential components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[3][4]

The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-E3 ligase).[5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be released to repeat the cycle, acting in a catalytic manner.

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall performance. Its length, composition, and flexibility profoundly influence the formation and stability of the ternary complex, as well as the molecule's solubility and cell permeability.

Deconstructing the "this compound" Linker

The molecule "this compound" is a functionalized linker precursor used in the synthesis of PROTACs. Its structure contains key elements that inform its role:

  • Boc (tert-Butyloxycarbonyl): A common protecting group for an amine. In PROTAC synthesis, this group is removed to allow for the covalent attachment of either the POI ligand or the E3 ligase ligand.

  • PEG1 (Polyethylene Glycol, 1 unit): A single ethylene glycol unit. PEG chains are widely used in PROTAC linkers to enhance hydrophilicity and improve aqueous solubility.

  • PPG2 (Polypropylene Glycol, 2 units): Two propylene glycol units. These, along with PEG, contribute to the linker's overall length and flexibility.

  • C2-NH2 (Aminoethyl): A two-carbon chain with a terminal amine group, providing the attachment point for the second ligand.

The combination of PEG and PPG units creates a flexible, polar linker, which is a common strategy in PROTAC design to balance physicochemical properties and optimize biological activity.

Core Mechanism of Action: The Role of the PEG/PPG Linker

The linker's primary function is to enable the formation of a stable and productive ternary complex. The specific properties of a PEG/PPG-based linker directly influence this process and the overall drug-like characteristics of the PROTAC.

Facilitating Productive Ternary Complex Geometry

The flexibility imparted by PEG and PPG chains allows the two ends of the PROTAC to rotate and orient themselves effectively, which is crucial for accommodating the surfaces of both the target protein and the E3 ligase. The linker's length is a critical parameter:

  • Too Short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.

  • Too Long: An excessively long linker may result in an unstable or unproductive complex, failing to position the lysine residues on the POI surface correctly for ubiquitination.

Modulating Physicochemical Properties
  • Solubility: PROTACs are often large molecules that suffer from poor aqueous solubility. The ether oxygens in the PEG/PPG backbone act as hydrogen bond acceptors, significantly improving interactions with aqueous environments and thereby enhancing solubility.

  • Cell Permeability: The relationship between hydrophilicity and permeability is complex. While high polarity can impede passive diffusion across the cell membrane, the flexible nature of PEG/PPG linkers allows them to adopt folded conformations. This "conformational shielding" can mask the polar surface area of the PROTAC, creating a more compact structure that is better able to traverse the lipophilic cell membrane.

Impact on Ternary Complex Stability (Cooperativity)

An optimal linker does more than just connect the two ligands; it can actively contribute to the stability of the ternary complex by forming favorable protein-protein interactions between the POI and the E3 ligase. This phenomenon, known as positive cooperativity, enhances the degradation efficiency. The specific composition and length of the PEG/PPG chain are key to achieving this effect.

Quantitative Data on Linker Optimization

The optimization of a PROTAC linker is an empirical process that involves synthesizing and testing a series of compounds with varied linker lengths and compositions. The impact of these modifications is quantified by measuring the potency (DC50) and efficacy (Dmax) of protein degradation.

  • DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax (Maximum Degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies greater efficacy.

The following table summarizes representative data from literature, illustrating how modifying linker length (e.g., by varying the number of PEG units) can significantly impact the degradation performance of a PROTAC.

PROTAC CandidateLinker ModificationTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Degrader A 2-PEG unitsTarget XCancer Cell Line 115085,
Degrader B 3-PEG unitsTarget XCancer Cell Line 15095,
Degrader C 4-PEG unitsTarget XCancer Cell Line 18090,
Degrader D 5-PEG unitsTarget XCancer Cell Line 120070,

Note: This table presents illustrative data based on common findings in PROTAC development, where a clear structure-activity relationship is observed for linker length. The optimal linker is specific to each POI-E3 ligase pair.

Visualization of Pathways and Workflows

PROTAC Signaling Pathway

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System (UPS) cluster_protac PROTAC Action E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome POI Protein of Interest (POI) Proteasome->POI Degradation (into peptides) PROTAC PROTAC (with PEG/PPG Linker) PROTAC->Ternary_Complex Binds POI & E3 POI->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: General PROTAC mechanism of action.

Experimental Workflow for DC50/Dmax Determination

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis cluster_result Result A Seed Cells in Multi-well Plate C Treat Cells with PROTAC (e.g., 24 hours) A->C B Prepare Serial Dilution of PROTAC B->C D Lyse Cells & Collect Protein Lysate C->D E Quantify Protein (e.g., BCA Assay) D->E F Western Blot or In-Cell ELISA E->F G Image & Quantify Band Intensity F->G H Plot Dose-Response Curve (Concentration vs. % Degradation) G->H I Calculate DC50 & Dmax H->I

Caption: Workflow for determining PROTAC DC50 and Dmax values.

Logical Relationships of Linker Properties

Linker_Properties cluster_inputs Design Inputs cluster_outputs Functional Outcomes center_node Linker Properties Length Length (PEG/PPG units) center_node->Length Composition Composition (PEG vs. PPG ratio) center_node->Composition Flexibility Flexibility center_node->Flexibility Solubility Aqueous Solubility Length->Solubility Permeability Cell Permeability Length->Permeability Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Solubility Composition->Permeability Composition->Ternary_Complex Flexibility->Solubility Flexibility->Permeability Flexibility->Ternary_Complex Degradation Efficient Protein Degradation (Low DC50, High Dmax) Solubility->Degradation Permeability->Degradation Ternary_Complex->Degradation

References

An In-depth Technical Guide to Heterobifunctional PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Heterobifunctional PROTAC Linkers: The Critical Bridge in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] This technical guide provides a comprehensive overview of heterobifunctional PROTAC linkers, detailing their classification, impact on biological activity, and the experimental protocols used to evaluate their performance.

The Central Role of the Linker in PROTAC Function

The primary role of the PROTAC linker is to tether the POI-binding ligand and the E3 ligase ligand, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The formation of this complex is the cornerstone of PROTAC-mediated protein degradation. The linker's length, chemical composition, and rigidity dictate the relative orientation and proximity of the POI and the E3 ligase within this complex. An optimal linker promotes favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation of the POI by the 26S proteasome. Conversely, a poorly designed linker can introduce steric hindrance or lead to unproductive binding modes, resulting in diminished degradation efficiency.

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most prevalent types are flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, and rigid linkers that incorporate cyclic moieties.

  • Flexible Linkers:

    • Alkyl Chains: These are the simplest form of linkers, offering significant conformational flexibility. Their synthetic accessibility makes them a common starting point in PROTAC design.

    • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and other physicochemical properties of PROTACs. The ether oxygens in the PEG chain can also form hydrogen bonds, potentially influencing the conformation of the ternary complex.

  • Rigid Linkers:

    • These linkers incorporate cyclic structures such as piperidine, piperazine, or aromatic rings to reduce the conformational flexibility of the PROTAC. This can be advantageous in "locking" the PROTAC into a bioactive conformation, which can lead to improved potency and selectivity.

  • "Clickable" Linkers:

    • The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

The Impact of Linker Properties on PROTAC Performance

The optimization of a PROTAC's activity is a multifactorial process where the linker's properties play a pivotal role. Key parameters to consider are the linker's length, chemical composition, and the attachment points to the two ligands.

  • Linker Length: The length of the linker is a critical parameter that must be empirically determined for each POI-E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the POI and E3 ligase into sufficient proximity for efficient ubiquitination, a phenomenon sometimes referred to as the "hook effect".

  • Chemical Composition: The chemical makeup of the linker significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability. The incorporation of polar groups like ethers or amides can enhance aqueous solubility, while more lipophilic alkyl chains can improve cell membrane penetration. This balance is crucial as PROTACs are often large molecules that violate traditional drug-likeness rules, such as Lipinski's "rule of five".

  • Attachment Points: The points of attachment of the linker to the POI and E3 ligase ligands, often referred to as "exit vectors," are critical. The linker should be connected at a position that does not interfere with the key binding interactions of the ligands with their respective proteins. Ideally, the attachment point is a solvent-exposed region of the ligand when it is bound to its target protein.

Data Presentation: Quantitative Analysis of Linker Impact

The following tables summarize quantitative data from various studies, illustrating the profound effect of linker length and composition on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Target ProteinReference
Alkyl/Ether< 12No degradation-TBK1
Alkyl/Ether12 - 29Submicromolar-TBK1
Alkyl/Ether21396TBK1
Alkyl/Ether2929276TBK1
PEG12Effective degradation-ERα
PEG16More potent degradation-ERα
Alkyl9Concentration-dependent decrease-CRBN
PEG (3 units)9Weak degradation-CRBN
Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity
Linker TypeDC50 for BRD4 (nM)Dmax for BRD4 (%)Selectivity over BRD2/3Reference
Flexible (ethylamino)0.1Not specifiedNon-selective
Semi-rigid (methylazetidine)0.1Not specifiedNon-selective
Rigid (piperidinyl)0.498>100-fold
More Rigid (azetidinyl)0.999>1000-fold
Linker Optimization for BTK Degraders% of BTK degradation in MOLM-14 cells (200 nM, 24 h incubation)Reference
RC-1 (Initial Linker)~60%
RC-3 (Optimized Linker)>90%

Signaling Pathways and Experimental Workflows

The development and evaluation of PROTACs involve a systematic workflow that integrates chemical synthesis with a cascade of biological assays. The underlying signaling pathway is the cell's ubiquitin-proteasome system.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase PROTAC released Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer PolyUb_POI Poly-ubiquitinated POI Ubiquitination->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling Amino Acids

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

PROTAC_Development_Workflow cluster_discovery PROTAC Discovery and Optimization Target_Selection 1. Target & E3 Ligase Selection PROTAC_Design 2. PROTAC Design (Ligands & Linker) Target_Selection->PROTAC_Design Synthesis 3. Chemical Synthesis & Purification PROTAC_Design->Synthesis In_Vitro_Assays 4. In Vitro Evaluation Synthesis->In_Vitro_Assays Cell_Based_Assays 5. Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Lead_Optimization 6. Lead Optimization (Iterative Design) Cell_Based_Assays->Lead_Optimization Lead_Optimization->PROTAC_Design Refine Design In_Vivo_Studies 7. In Vivo Evaluation Lead_Optimization->In_Vivo_Studies Select Candidate

Caption: A generalized workflow for PROTAC drug discovery.

Experimental Protocols

Synthesis and Purification of a Heterobifunctional PROTAC

This protocol provides a representative example of the synthesis of a VHL-based PROTAC with a PEG linker, followed by purification using HPLC.

Step 1: Synthesis of Linker-Attached Ligand (Amide Coupling)

  • Dissolve the E3 ligase ligand (e.g., a VHL ligand with a free amine, 1.0 eq) and a Boc-protected amine-PEG-acid linker (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected linker-ligand conjugate.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Final PROTAC Assembly (Amide Coupling)

  • Dissolve the deprotected linker-ligand from Step 2 (1.0 eq) and the POI ligand containing a carboxylic acid (1.1 eq) in DMF.

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

Step 4: Purification by HPLC

  • Concentrate the final reaction mixture under reduced pressure.

  • Redissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

  • Purify the PROTAC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

  • Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.

  • Collect the fractions containing the pure PROTAC, confirm the identity and purity by analytical LC-MS and NMR, and lyophilize to obtain the final product.

Western Blotting for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents and appropriate cell line expressing the POI.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Ice-cold phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Cellular Permeability Assessment

Parallel Artificial Membrane Permeability Assay (PAMPA) This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.

Procedure:

  • A filter plate is coated with a lipid-infused artificial membrane.

  • The PROTAC compound is added to the donor wells.

  • The acceptor plate, containing buffer, is placed in contact with the donor plate.

  • After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.

Procedure:

  • Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured until a confluent monolayer is formed.

  • The PROTAC compound is added to the apical (A) side of the monolayer.

  • At various time points, samples are taken from the basolateral (B) side.

  • The concentration of the PROTAC is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) from A to B is calculated.

  • To assess active efflux, the experiment can be reversed, with the compound added to the basolateral side and measured on the apical side (B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated.

Conclusion

The heterobifunctional linker is a critical and highly dynamic component of a PROTAC molecule, with its length, composition, and attachment points profoundly influencing the ultimate degradation efficacy. A deep understanding of the structure-activity relationships of PROTAC linkers, guided by systematic quantitative analysis and robust experimental protocols, is paramount for the rational design of the next generation of targeted protein degraders with enhanced therapeutic potential. The iterative process of design, synthesis, and biological evaluation will continue to be the cornerstone of innovation in this exciting and rapidly advancing field of drug discovery.

References

The Strategic Integration of Boc-PEG1-PPG2-C2-NH2 in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The linker's composition and length are pivotal in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of Boc-PEG1-PPG2-C2-NH2, a bifunctional linker increasingly utilized in the rational design of novel PROTACs. While specific examples of PROTACs incorporating this exact linker are not yet prevalent in peer-reviewed literature, this guide will detail its structural features, physicochemical properties, and the established experimental methodologies for its integration and evaluation in TPD studies.

The Core of Targeted Protein Degradation: The PROTAC Mechanism

PROTACs function by inducing the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Physicochemical Properties of this compound

This compound is a heterobifunctional linker that incorporates both polyethylene glycol (PEG) and polypropylene glycol (PPG) units. This combination of PEG and PPG moieties offers a unique balance of hydrophilicity and structural diversity, which can be advantageous in optimizing the properties of a PROTAC. The terminal Boc-protected amine and free amine provide orthogonal handles for sequential conjugation to the target- and E3 ligase-binding ligands.

PropertyValueSource
Molecular Formula C18H37NO6Vendor Data
Molecular Weight 363.49 g/mol Vendor Data
Appearance Varies (typically a solid or oil)Vendor Data
Solubility Soluble in organic solvents (e.g., DMSO, DMF)General Chemical Knowledge

Experimental Protocols

The successful development of a PROTAC requires rigorous experimental validation. The following are detailed protocols for the key experiments used to characterize PROTACs synthesized with linkers such as this compound.

PROTAC Synthesis using this compound

The synthesis of a PROTAC using this linker typically involves a two-step process:

Step 1: Coupling of the first ligand to the free amine of the linker.

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU, HOBt) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base (e.g., DIPEA) to the mixture.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Upon completion, quench the reaction and purify the Boc-protected intermediate by flash chromatography.

Step 2: Deprotection and coupling of the second ligand.

  • Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., DCM).

  • Add an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.

  • Stir at room temperature and monitor the deprotection by LC-MS.

  • Once the deprotection is complete, neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Couple the resulting free amine to the protein of interest (POI) ligand (containing a carboxylic acid) using the same coupling procedure as in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection & Second Coupling E3_Ligand E3 Ligase Ligand (with COOH) Coupling1 Amide Coupling (HATU, DIPEA) E3_Ligand->Coupling1 Linker This compound Linker->Coupling1 Intermediate Boc-Protected Intermediate Coupling1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Amine_Intermediate Amine Intermediate Deprotection->Amine_Intermediate Coupling2 Amide Coupling (HATU, DIPEA) Amine_Intermediate->Coupling2 POI_Ligand POI Ligand (with COOH) POI_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

General workflow for PROTAC synthesis.
Western Blot for Measuring Protein Degradation

This is the most common method to quantify the degradation of the target protein.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the extent of protein degradation.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • SDS-PAGE and Western blot reagents

Protocol:

  • Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).

  • Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads.

  • Analyze the eluates by Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein. An increase in the ubiquitination signal in the presence of the PROTAC indicates its mechanism of action.

Ubiquitination_Assay_Workflow Cell_Treatment Cell Treatment (PROTAC + MG132) Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Immunoprecipitation Immunoprecipitation (Anti-POI Antibody) Cell_Lysis->Immunoprecipitation Western_Blot Western Blot (Anti-Ubiquitin Antibody) Immunoprecipitation->Western_Blot Detection Detection of Ubiquitinated POI Western_Blot->Detection

Workflow for an in-cell ubiquitination assay.

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing its ability to induce a productive ternary complex and its overall pharmacological properties. This compound offers a versatile and tunable scaffold for the rational design of novel PROTACs. Its mixed PEG/PPG composition provides a unique combination of hydrophilicity and conformational flexibility that can be exploited to optimize degrader efficacy. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of PROTACs incorporating this and similar linkers, enabling researchers to advance the development of next-generation protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will be paramount in unlocking the full therapeutic potential of this exciting modality.

Technical Guide: Safety and Handling of Boc-PEG1-PPG2-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety, handling, or toxicological data for the compound Boc-PEG1-PPG2-C2-NH2 is publicly available. The following information is extrapolated from safety data for its constituent chemical moieties: tert-Butyloxycarbonyl (Boc) protected amines, Polyethylene Glycol (PEG), Polypropylene Glycol (PPG), and alkyl amines. This guide is intended for qualified researchers and professionals and should be supplemented by a thorough risk assessment before handling this compound.

Introduction

This compound is a heterobifunctional linker molecule, likely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, based on the properties of its components.

Hazard Identification and Safety Precautions

The primary hazards associated with this compound are likely to arise from its alkyl amine functionality and from reagents used in its synthesis and subsequent reactions, such as Boc anhydride for protection and strong acids for deprotection.

General Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust, vapors, or aerosols.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

The following tables summarize the extrapolated physical, chemical, and toxicological properties of the components of this compound.

Table 1: Physical and Chemical Properties (Extrapolated)

PropertyPolyethylene Glycol (PEG)Polypropylene Glycol (PPG)Alkyl Amines
Appearance White, waxy solid or viscous liquidColorless to yellowish viscous liquidColorless to yellow liquids or gases
Odor MildSweetishFishy, ammonia-like
Solubility Soluble in water and many organic solventsSoluble in water and organic solventsVaries with chain length
Flammability Combustible[1]Combustible at elevated temperatures[2]Highly flammable[3]

Table 2: Toxicological Data (Extrapolated)

HazardPolyethylene Glycol (PEG)Polypropylene Glycol (PPG)Alkyl Amines
Acute Oral Toxicity LD50 (rat): >22 g/kg[4]LD50 (rat): >2,000 mg/kg[5]Harmful if swallowed
Skin Corrosion/Irritation Generally non-irritatingNot irritating to skinCorrosive, causes severe skin burns
Serious Eye Damage/Irritation May cause mild irritationMay cause eye irritationCauses serious eye damage
Inhalation Toxicity May cause respiratory tract irritationHarmful if inhaledToxic if inhaled

Experimental Protocols

The following is a representative protocol for the synthesis of a PROTAC molecule using a Boc-protected amine linker. This protocol is for illustrative purposes and should be adapted and optimized for specific experimental conditions.

Protocol: Synthesis of a PROTAC via Amide Coupling and Boc Deprotection

  • Amide Coupling:

    • Dissolve the carboxylic acid-functionalized ligand for the target protein (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the Boc-protected intermediate by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.

  • Final Amide Coupling:

    • Dissolve the second carboxylic acid-functionalized ligand (e.g., for the E3 ligase) (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Add the deprotected amine-linker intermediate (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work-up and purify the final PROTAC molecule using standard chromatographic techniques (e.g., preparative HPLC).

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of a PROTAC utilizing a linker such as this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final Coupling Ligand1 Target Ligand (COOH) Coupling HATU, DIPEA in DMF Ligand1->Coupling Linker_Boc Boc-Linker-NH2 Linker_Boc->Coupling Intermediate_Boc Ligand1-Linker-NHBoc Coupling->Intermediate_Boc Deprotection TFA in DCM Intermediate_Boc->Deprotection Intermediate_NH2 Ligand1-Linker-NH2 Deprotection->Intermediate_NH2 Final_Coupling HATU, DIPEA in DMF Intermediate_NH2->Final_Coupling Ligand2 E3 Ligase Ligand (COOH) Ligand2->Final_Coupling PROTAC Final PROTAC Final_Coupling->PROTAC PROTAC_MoA PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex Degradation Target Degradation POI->Degradation Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->POI Proteasome Proteasome Proteasome->Degradation

References

Methodological & Application

Protocol for conjugating ligands to Boc-PEG1-PPG2-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Protocol for Conjugating Ligands to Boc-PEG1-PPG2-C2-NH2

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the conjugation of ligands to the bifunctional polymer linker, this compound. This linker possesses a terminal primary amine (-NH2) available for immediate conjugation and a tert-butyloxycarbonyl (Boc) protected primary amine. The presence of a polyethylene glycol (PEG) and a polypropylene glycol (PPG) block enhances solubility and provides a flexible spacer arm.

This guide is divided into three main sections:

  • Section 2.0: Deprotection of the Boc group to reveal a second primary amine. This step is optional and depends on the desired final construct.

  • Section 3.0: Conjugation of ligands to the available primary amine via two common amine-reactive chemistries: N-hydroxysuccinimide (NHS) ester coupling and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/NHS coupling.

  • Section 4.0: General procedures for the purification and characterization of the final polymer-ligand conjugate.

The protocols provided are robust starting points that can be optimized for specific ligands and applications.

Overall Experimental Workflow

The general workflow for utilizing the this compound linker involves an optional deprotection step followed by ligand conjugation, and finally, purification and analysis of the conjugate.

Caption: Overall workflow for ligand conjugation to this compound.

Protocol: Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable under many conditions but can be easily removed with strong acid, typically trifluoroacetic acid (TFA).[1][2] This procedure yields the free primary amine as a TFA salt.

Boc Deprotection Workflow

G start Boc-Protected Polymer dissolve Dissolve in DCM start->dissolve add_tfa Add TFA Solution (0°C to RT) dissolve->add_tfa react Stir for 1-4 hours add_tfa->react monitor Monitor via LC-MS/TLC react->monitor monitor->react Incomplete evaporate Evaporate Solvent/TFA monitor->evaporate Reaction Complete product Deprotected Polymer (TFA Salt) evaporate->product

Caption: Step-by-step workflow for the deprotection of the Boc group.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

  • Nitrogen or Argon gas line (optional)

Procedure:

  • Dissolve the Boc-protected polymer in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of polymer) in a round-bottom flask with a magnetic stir bar.[1]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution to create a 50% TFA/DCM mixture.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours.[1]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The deprotected product will be more polar and have a lower Rf value on TLC.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue is the deprotected polymer, H2N-PEG1-PPG2-C2-NH2, as its TFA salt. This can be used directly in subsequent conjugation steps or after a basic work-up to yield the free amine.

Data Presentation: Boc Deprotection Conditions
ParameterRecommended ValueReference
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
TFA Concentration 20-50% in DCM
Reaction Temperature 0°C to Room Temperature (20-25°C)
Reaction Time 1 - 4 hours
Monitoring TLC, LC-MS

Protocols: Ligand Conjugation

The free primary amine on the polymer is a nucleophile that can react with various electrophilic functional groups to form a stable covalent bond. The most common strategies involve the formation of an amide bond.

Protocol A: Conjugation using NHS-activated Ligands

This is the most straightforward method if the ligand is already functionalized with an N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines at a slightly alkaline pH to form a stable amide bond, releasing NHS as a byproduct.

G polymer Polymer-NH2 intermediate Tetrahedral Intermediate polymer->intermediate ligand Ligand-NHS Ester ligand->intermediate + product Polymer-Ligand Conjugate (Amide Bond) intermediate->product byproduct NHS (Leaving Group) intermediate->byproduct Release

Caption: Reaction mechanism for NHS ester conjugation with a primary amine.

Materials:

  • Amine-terminated polymer (from start or after deprotection)

  • NHS-activated ligand

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

Procedure:

  • Prepare the amine-terminated polymer solution by dissolving it in the Reaction Buffer.

  • Immediately before use, prepare a stock solution of the NHS-activated ligand (e.g., 10 mM) in anhydrous DMSO or DMF. Aqueous solutions of NHS esters should be used immediately due to hydrolysis.

  • Add a 5- to 20-fold molar excess of the ligand stock solution to the polymer solution while gently stirring. The optimal ratio should be determined empirically.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction is pH-dependent; hydrolysis of the NHS ester is a competing reaction that increases at higher pH.

  • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Proceed to purification (Section 4.0).

ParameterRecommended ValueReference
pH 7.2 - 8.5 (Optimal: 8.3-8.5)
Buffer Phosphate, Bicarbonate, Borate, HEPES
Solvent for NHS Ester Anhydrous DMSO or DMF
Molar Ratio 5-20 fold excess of NHS ester
Temperature 4°C to Room Temperature (20-25°C)
Reaction Time 0.5 - 4 hours
Protocol B: Conjugation of Carboxylic Acid Ligands via EDC/NHS Chemistry

If the ligand contains a carboxylic acid (-COOH), it can be activated in situ using EDC in the presence of NHS to form an intermediate NHS ester, which then reacts with the polymer's amine group. This is often performed as a two-step process to maximize efficiency and minimize side reactions.

G cluster_0 Step 1: Activation (pH 5-6) cluster_1 Step 2: Conjugation (pH 7.2-8.0) ligand_cooh Ligand-COOH o_acylisourea O-acylisourea Intermediate (unstable) ligand_cooh->o_acylisourea + EDC edc EDC ligand_nhs Ligand-NHS Ester (semi-stable) o_acylisourea->ligand_nhs + NHS nhs NHS polymer_nh2 Polymer-NH2 ligand_nhs->polymer_nh2 Add Polymer product Polymer-Ligand Conjugate polymer_nh2->product

Caption: Two-step EDC/NHS reaction pathway for amide bond formation.

Materials:

  • Amine-terminated polymer

  • Ligand with a carboxylic acid group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • 2-Mercaptoethanol (optional, for quenching EDC)

Procedure:

  • Activation Step:

    • Dissolve the carboxylic acid-containing ligand in Activation Buffer.

    • Add EDC (e.g., 1.2-1.5 molar equivalents to the ligand) and NHS (e.g., 1.2-1.5 molar equivalents) to the ligand solution.

    • Allow the activation reaction to proceed for 15-60 minutes at room temperature.

  • Conjugation Step:

    • Dissolve the amine-terminated polymer in the Coupling Buffer.

    • Add the activated ligand solution from Step 1 to the polymer solution. The pH of the mixture should be adjusted to 7.2-8.0 for efficient coupling.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching Step:

    • Quench any remaining active NHS esters by adding hydroxylamine or an amine-containing buffer (e.g., Tris) to a final concentration of 10-50 mM.

  • Proceed to purification (Section 4.0).

ParameterRecommended ValueReference
Activation pH 4.5 - 7.2 (Optimal: 5.0-6.0)
Activation Buffer MES (non-amine, non-carboxylate)
Coupling pH 7.0 - 8.0 (Optimal: 7.2-7.5)
Coupling Buffer PBS, HEPES
Reagent Molar Ratio 1.2 - 1.5 eq. EDC/NHS to COOH
Activation Time 15 - 60 minutes
Coupling Time 2 hours at RT to overnight at 4°C

Purification and Characterization

After conjugation, it is crucial to remove unreacted polymer, excess ligand, and reaction byproducts. Subsequent characterization confirms the successful formation of the desired conjugate.

Purification

The choice of purification method depends on the size and properties of the polymer-ligand conjugate.

  • Dialysis: Effective for removing small molecules (excess ligand, EDC/NHS byproducts) from a much larger polymer conjugate. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the conjugate.

  • Size Exclusion Chromatography (SEC): Separates molecules based on size. This is an excellent method to separate the larger polymer conjugate from smaller unreacted ligands and reagents.

  • Ion Exchange Chromatography (IEC): Can be used if the polymer, ligand, and conjugate have different net charges at a given pH.

  • Reprecipitation: Involves dissolving the crude product in a good solvent and adding a non-solvent to selectively precipitate the polymer conjugate, leaving impurities in the solution.

Characterization
  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is a powerful tool for characterizing PEG conjugates. Successful conjugation can be confirmed by the appearance of characteristic peaks from the ligand in the spectrum of the polymer, and potentially a shift in the peaks of the polymer backbone adjacent to the conjugation site.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS can determine the molecular weight of the final conjugate. This confirms the addition of the ligand to the polymer and can help quantify the degree of labeling.

  • UV-Vis Spectroscopy: If the ligand has a unique chromophore, UV-Vis spectroscopy can be used to confirm its presence and quantify the conjugation efficiency by comparing the absorbance to a standard curve of the free ligand.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the formation of the amide bond (typically appearing around 1650 cm⁻¹) and the disappearance of the starting functional groups.

References

Step-by-Step Guide to Boc Deprotection of Boc-PEG1-PPG2-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the development of complex molecules such as PROTACs (Proteolysis Targeting Chimeras). Boc-PEG1-PPG2-C2-NH2 is a bifunctional linker containing a Boc-protected amine, a single ethylene glycol (PEG1) unit, two propylene glycol (PPG2) units, and a terminal primary amine. The removal of the Boc group is a critical step to liberate the amine for subsequent conjugation reactions. This document provides detailed application notes and protocols for the efficient deprotection of this compound using common acidic methods.

Reaction Principle

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis reaction.[1] The reaction proceeds via protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the cleavage of the tert-butyl group as a stable tert-butyl cation, which then typically forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[1]

Experimental Protocols

This section details two common and effective methods for the Boc deprotection of this compound. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the compatibility with subsequent reaction steps.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is widely used due to its efficiency and the volatility of the reagent, which simplifies purification.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA to create a 50% TFA/DCM (v/v) solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt.

  • Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.

  • Dry the product under vacuum to obtain the deprotected amine-PEG1-PPG2-C2-NH2 as a TFA salt.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common procedure and often yields the hydrochloride salt of the amine, which can be advantageous for storage and handling.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.

  • Stir the mixture at room temperature for 1 to 4 hours.[3]

  • Monitor the reaction by TLC or LC-MS.[3]

  • Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.

  • Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the Boc deprotection of PEGylated amines, which can be extrapolated for this compound.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent 20-50% Trifluoroacetic Acid in Dichloromethane4M Hydrochloric Acid in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 4 hours
Typical Yield >95%High to quantitative
Product Form TFA saltHydrochloride salt
Monitoring TLC, LC-MSTLC, LC-MS

Characterization of the Deprotected Product

Successful deprotection can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: The disappearance of the singlet peak corresponding to the nine protons of the tert-butyl group, typically observed around 1.4 ppm, is a clear indicator of Boc group removal.

  • Mass Spectrometry (MS): Analysis of the product by MS will show the molecular ion corresponding to the deprotected amine-PEG1-PPG2-C2-NH2.

  • FT-IR Spectroscopy: The disappearance of the C=O stretching vibration of the carbamate group, which is typically found around 1690 cm⁻¹, confirms the removal of the Boc group.

Visualizations

Boc Deprotection Reaction Scheme

cluster_reaction Boc Deprotection of this compound Boc_PEG_PPG Boc-NH-PEG1-PPG2-C2-NH2 Deprotected_PEG_PPG H₃N⁺-PEG1-PPG2-C2-NH₂ Boc_PEG_PPG->Deprotected_PEG_PPG Deprotection Byproducts + Isobutylene + CO₂ Acid + H⁺ (TFA or HCl)

Caption: General reaction scheme for the acid-catalyzed deprotection of this compound.

Experimental Workflow for Boc Deprotection

start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acid Add TFA or HCl/Dioxane cool->add_acid react Stir at RT for 1-4h add_acid->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up monitor->workup Reaction Complete precipitate Precipitate with Diethyl Ether workup->precipitate isolate Isolate Product (TFA or HCl salt) precipitate->isolate characterize Characterize (NMR, MS, FT-IR) isolate->characterize

Caption: A step-by-step workflow for the Boc deprotection experiment.

References

Application Notes and Protocols for the Synthesis of Novel PROTACs Using Boc-PEG1-PPG2-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2][3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. This document provides detailed application notes and protocols for the synthesis of novel PROTACs using the Boc-PEG1-PPG2-C2-NH2 linker, a versatile building block for PROTAC development.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC via amide bond formation, where a POI ligand with a carboxylic acid handle is first coupled to the this compound linker, followed by Boc deprotection and coupling to an E3 ligase ligand with a carboxylic acid handle.

Step 1: Coupling of POI Ligand to this compound

  • Reagents and Materials:

    • POI-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve POI-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield POI-Linker-Boc.

Step 2: Boc Deprotection and Coupling to E3 Ligase Ligand

  • Reagents and Materials:

    • POI-Linker-Boc (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • E3-Ligase-COOH (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve POI-Linker-Boc in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 times) to remove residual TFA. The resulting POI-Linker-NH2 is used in the next step without further purification.

    • In a separate flask, dissolve E3-Ligase-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add a solution of the deprotected POI-Linker-NH2 in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow POI_COOH POI-COOH Coupling_1 Amide Coupling (HATU, DIPEA, DMF) POI_COOH->Coupling_1 Linker_NH2_Boc This compound Linker_NH2_Boc->Coupling_1 POI_Linker_Boc POI-Linker-Boc Coupling_1->POI_Linker_Boc Deprotection Boc Deprotection (TFA, DCM) POI_Linker_Boc->Deprotection POI_Linker_NH2 POI-Linker-NH2 Deprotection->POI_Linker_NH2 Coupling_2 Amide Coupling (HATU, DIPEA, DMF) POI_Linker_NH2->Coupling_2 E3_Ligase_COOH E3 Ligase-COOH E3_Ligase_COOH->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC

General workflow for PROTAC synthesis.
Protocol 2: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Cellular Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment to assess potential cytotoxicity.

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate at an appropriate density.

    • Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation and Absorbance Measurement:

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Below are representative data tables for a hypothetical PROTAC synthesized using the described methods.

Table 1: Degradation of Target Protein X by PROTAC-1 in HEK293T Cells

PROTAC-1 Concentration (nM)% Degradation of Target Protein X
115.2
1048.9
10085.7
100092.3
1000088.1 (Hook Effect)

Table 2: Comparative Degradation Potency of PROTACs with Different Linkers

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1BRD4VHLPEG425>95
PROTAC-2BRD4VHLAlkyl C87890
PROTAC-3BTKCRBNPEG612>98
PROTAC-4BTKCRBNAlkyl C104592

Troubleshooting and Optimization

  • Low PROTAC Yield: Optimize coupling reagents and reaction times. Ensure all reagents are anhydrous.

  • Poor Degradation Activity:

    • Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths to identify the optimal length for ternary complex formation.

    • Attachment Point: Vary the attachment point of the linker on the POI or E3 ligase ligand.

    • Cell Permeability: If the PROTAC has poor cell permeability, consider strategies to improve its physicochemical properties.

  • "Hook Effect": This phenomenon, where degradation efficiency decreases at high PROTAC concentrations, is due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. This is a common characteristic of PROTACs.

Conclusion

The this compound linker is a valuable tool for the modular synthesis of novel PROTACs. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of these promising therapeutic agents. Successful PROTAC development relies on a systematic approach to optimize the linker, POI ligand, and E3 ligase ligand to achieve potent and selective protein degradation.

References

Application Notes and Protocols for Boc-PEG1-PPG2-C2-NH2 in Kinase-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC.

This document provides detailed application notes and protocols for the use of Boc-PEG1-PPG2-C2-NH2 , a bifunctional linker containing polyethylene glycol (PEG) and polypropylene glycol (PPG) units, in the development of kinase-targeting PROTACs. The inclusion of PEG and PPG moieties is intended to modulate the solubility, permeability, and conformational flexibility of the resulting PROTAC molecule.

Due to the limited availability of published data for PROTACs specifically utilizing the this compound linker, this document presents a representative, hypothetical case study for the development of an Extracellular signal-regulated kinase 1/2 (ERK1/2) targeting PROTAC. The protocols and data provided are based on established principles of PROTAC development and are intended to serve as a guide for researchers.

Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase

The following diagram illustrates the general mechanism of action for a kinase-targeting PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target kinase and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the kinase by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC Kinase-Targeting PROTAC (this compound linker) TargetKinase Target Kinase (e.g., ERK1/2) PROTAC->TargetKinase Binds to Kinase Domain E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3Ligase Recruits TernaryComplex Target Kinase-PROTAC-E3 Ligase Ternary Complex TargetKinase->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Polyubiquitination of Target Kinase TernaryComplex->Ubiquitination Ub Transfer PROTAC_recycled PROTAC Recycled TernaryComplex->PROTAC_recycled Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Kinase (Amino Acids) Proteasome->Degradation PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (POI Ligand, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binary Binding Assays (SPR, ITC) Purification->Binding Permeability Cell Permeability Assays Purification->Permeability TernaryComplex Ternary Complex Formation (TR-FRET, FP) Binding->TernaryComplex Degradation Western Blot / In-Cell Western (DC50, Dmax) Permeability->Degradation Selectivity Proteomics (Selectivity Profiling) Degradation->Selectivity Downstream Downstream Signaling Analysis Selectivity->Downstream PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Downstream->PKPD Efficacy In Vivo Efficacy Models PKPD->Efficacy PROTAC_Components PROTAC_Efficacy PROTAC Efficacy POI_Ligand POI Ligand Ternary_Complex Ternary Complex Stability & Conformation POI_Ligand->Ternary_Complex Affinity & Selectivity Linker Linker (this compound) Linker->Ternary_Complex Length & Flexibility Physicochem Physicochemical Properties Linker->Physicochem Solubility & Lipophilicity E3_Ligand E3 Ligase Ligand E3_Ligand->Ternary_Complex Recruitment Ternary_Complex->PROTAC_Efficacy Cell_Perm Cell Permeability Physicochem->Cell_Perm Cell_Perm->PROTAC_Efficacy

References

Application Notes and Protocols for Amine Functionalization of Proteins using Boc-PEG1-PPG2-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of proteins is a cornerstone of modern biotechnology and drug development. The covalent attachment of linker molecules, such as Polyethylene Glycol (PEG) derivatives, can significantly enhance the therapeutic properties of proteins by improving their solubility, stability, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the amine functionalization of proteins using Boc-PEG1-PPG2-C2-NH2, a short, heterobifunctional linker.

This linker possesses a Boc-protected amine, which allows for a two-step conjugation strategy. First, the Boc group is removed under acidic conditions to reveal a primary amine. This amine can then be activated and reacted with primary amines (the ε-amine of lysine residues and the N-terminal α-amine) on the surface of a target protein. This process, often referred to as PEGylation, can be tailored to achieve a desired degree of modification, thereby fine-tuning the protein's characteristics.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl (2-(2-(2-(2-aminoethoxy)propoxy)ethoxy)ethyl)carbamate

  • Molecular Formula: C₁₈H₃₈N₂O₅

  • Molecular Weight: 378.5 g/mol

  • Structure: A short chain consisting of one polyethylene glycol (PEG) unit and two polypropylene glycol (PPG) units, capped with a Boc-protected amine and a terminal primary amine.

Principle of Amine Functionalization

The amine functionalization of proteins with this compound involves a two-stage process:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the linker using a strong acid, typically trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM). This exposes a primary amine on the linker.

  • Protein Conjugation: The newly exposed amine on the PEG-PPG linker, or the inherent terminal amine, can be conjugated to the protein. A common method involves activating the linker's amine to create a reactive species (e.g., an N-hydroxysuccinimide ester) that will then form a stable amide bond with the primary amines on the protein surface.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine linker.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Add toluene to the residue and evaporate again (repeat 3 times) to ensure complete removal of residual TFA.

  • For neutralization, dissolve the resulting TFA salt in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine linker.

Protocol 2: Amine Functionalization of a Generic Protein

This protocol outlines the conjugation of the deprotected and activated amine-linker to a protein. This typically involves the use of an amine-reactive crosslinker like a N-hydroxysuccinimide (NHS) ester. For this protocol, we will assume the deprotected linker is further reacted to create an NHS-ester derivative prior to protein conjugation.

Materials:

  • Deprotected PEG1-PPG2-C2-NH2 (from Protocol 1, subsequently activated as an NHS-ester)

  • Target Protein

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NHS-ester activated PEG1-PPG2-C2-NH2 linker in DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker solution to the protein solution. A 20- to 50-fold molar excess is a common starting point.

    • The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts from the functionalized protein using a desalting column or by dialysis against an appropriate buffer.

Data Presentation: Quantitative Analysis of Protein Functionalization

The degree of protein functionalization, or the number of linker molecules conjugated per protein molecule, is a critical parameter. This can be controlled by varying the molar ratio of the linker to the protein in the conjugation reaction.

Table 1: Hypothetical Influence of Molar Ratio on Degree of Substitution (DOS)

Molar Ratio (Linker:Protein)Average Degree of Substitution (DOS)Protein Activity Retention (%)
10:11-2>95%
20:13-585-95%
50:16-870-85%
100:1>8<70%

Note: This table presents hypothetical data for illustrative purposes. The actual DOS and activity retention will depend on the specific protein, its surface amine accessibility, and reaction conditions.

Characterization of Functionalized Proteins

Several analytical techniques can be employed to characterize the amine-functionalized protein and determine the degree of modification.

Table 2: Analytical Methods for Characterization

Analytical MethodInformation Provided
Mass Spectrometry (MALDI-TOF or ESI-MS) Determines the molecular weight of the conjugate, allowing for the calculation of the number of attached linkers.
High-Performance Liquid Chromatography (HPLC) Separates the functionalized protein from the unmodified protein and can be used for quantification.
Amino Acid Analysis Can be used to quantify the number of modified lysine residues.
Colorimetric Assays (e.g., Ninhydrin, TNBSA) Quantifies the number of free primary amines remaining after conjugation, allowing for an indirect measure of the degree of modification.

Visualizations

Diagrams of Workflows and Concepts

experimental_workflow Experimental Workflow for Protein Functionalization cluster_linker_prep Linker Preparation cluster_protein_conj Protein Conjugation cluster_analysis Analysis & Characterization boc_linker This compound deprotection Boc Deprotection (TFA/DCM) boc_linker->deprotection activated_linker Activated Amine-Linker (e.g., NHS-ester) deprotection->activated_linker conjugation Conjugation Reaction (pH 7.2-8.0) activated_linker->conjugation target_protein Target Protein target_protein->conjugation quench Quenching conjugation->quench purification Purification (Desalting/Dialysis) quench->purification functionalized_protein Functionalized Protein purification->functionalized_protein characterization Characterization (MS, HPLC, etc.) functionalized_protein->characterization

Caption: Workflow for protein functionalization.

reaction_mechanism Amine Functionalization Reaction protein Protein Lysine Residue (-NH2) N-terminus (-NH2) product Functionalized Protein Protein-NH-CO-PEG-R protein:lys->product Amide Bond Formation linker Activated Linker NHS-Ester-PEG-R linker:nhs->product byproduct NHS byproduct product->byproduct +

Caption: Amine functionalization reaction mechanism.

logical_relationship Factors Influencing Functionalization center_node Degree of Functionalization molar_ratio Molar Ratio (Linker:Protein) molar_ratio->center_node reaction_time Reaction Time reaction_time->center_node ph Reaction pH ph->center_node temperature Temperature temperature->center_node protein_conc Protein Concentration protein_conc->center_node surface_amines Surface Amine Accessibility surface_amines->center_node

Caption: Factors influencing functionalization.

Conclusion

The use of this compound provides a versatile method for the controlled amine functionalization of proteins. By following the detailed protocols for deprotection and conjugation, and by carefully controlling reaction conditions, researchers can achieve a desired degree of modification. The subsequent characterization of the functionalized protein is crucial to ensure the quality and consistency of the final product. These application notes serve as a comprehensive guide for scientists and professionals in the field of drug development and protein engineering to effectively utilize this valuable bioconjugation reagent.

Application Notes and Protocols for Cereblon-Based PROTACs Utilizing a Boc-PEG1-PPG2-C2-NH2 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is a frequently utilized E3 ligase in PROTAC design due to the availability of well-characterized small molecule ligands such as thalidomide and its analogs (immunomodulatory imide drugs or IMiDs).[3] The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule.[4] The composition, length, and flexibility of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[4]

This document provides detailed application notes and protocols for the use of a specific linker, Boc-PEG1-PPG2-C2-NH2 , in the development of cereblon-based PROTACs. This linker incorporates a single polyethylene glycol (PEG) unit and two polypropylene glycol (PPG) units, offering a balance of hydrophilicity and structural diversity that can be advantageous for optimizing PROTAC properties. The terminal amine group allows for straightforward conjugation to a POI ligand, while the Boc-protecting group on the other end facilitates a modular synthesis approach.

Signaling Pathway of Cereblon-Based PROTAC Action

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Recruits Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex CRBN->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Representative Degradation Efficacy of Cereblon-Based PROTACs with Flexible Linkers

The following table summarizes representative quantitative data for cereblon-based PROTACs with varying flexible ether-based linkers. This data, compiled from various sources, illustrates the impact of linker length and composition on degradation potency (DC50) and efficacy (Dmax). While specific data for the this compound linker is not available in the public domain, this table serves as a guide for expected performance.

PROTACTarget ProteinLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC A BRD4PEG31050>90
PROTAC B BRD4PEG41325>95
PROTAC C BTKPEG3102.297
PROTAC D BTKPEG51615>90
PROTAC E HDAC6Alkyl-PEG123.2>90N/A
PROTAC F SMARCA2PEG1530065N/A

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a Cereblon-Based PROTAC with this compound Linker

This protocol describes a general two-step procedure for the synthesis of a PROTAC, starting from the conjugation of the linker to the POI ligand, followed by deprotection and coupling to the cereblon ligand.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand with COOH group Step1 Amide Coupling (HATU, DIPEA) POI_Ligand->Step1 Linker This compound Linker->Step1 Intermediate Boc-Protected PROTAC Intermediate Step1->Intermediate Step2 Boc Deprotection (TFA) Intermediate->Step2 Amine_Intermediate Amine-Terminated PROTAC Intermediate Step2->Amine_Intermediate Step3 Amide Coupling (HATU, DIPEA) Amine_Intermediate->Step3 CRBN_Ligand Cereblon Ligand (e.g., Pomalidomide derivative with COOH) CRBN_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Western_Blot_Workflow Cell_Culture Cell Seeding and Culture PROTAC_Treatment PROTAC Treatment (Dose-Response and Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Quantification PROTAC_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary and Secondary Antibodies) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometry and Data Analysis (DC50 and Dmax Calculation) Detection->Analysis

References

Application Notes and Protocols for In Vitro Evaluation of PROTACs Synthesized with Boc-PEG1-PPG2-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's natural protein degradation machinery.[][2][3][4] These heterobifunctional molecules consist of two ligands connected by a chemical linker; one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

The linker component, such as the Boc-protected polyethylene glycol (PEG) and polypropylene glycol (PPG) based linker Boc-PEG1-PPG2-C2-NH2, plays a critical role in optimizing the efficacy of a PROTAC by influencing the stability and conformation of the ternary complex. This document provides detailed application notes and protocols for the essential in vitro assays required to characterize and validate the activity of PROTACs synthesized with this linker.

PROTAC Mechanism of Action

The efficacy of a PROTAC is a multi-step process that begins with the formation of a ternary complex and culminates in the degradation of the target protein. Understanding each step is crucial for the rational design and optimization of PROTAC molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Recycling PROTAC & E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

I. Ternary Complex Formation Assays

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical initial step for successful protein degradation. Several biophysical and biochemical assays can be employed to characterize the formation and stability of this complex.

A. Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)

AlphaLISA is a bead-based immunoassay that provides a sensitive and high-throughput method for detecting ternary complex formation. The assay relies on the proximity of donor and acceptor beads, which, when brought together by the ternary complex, generate a chemiluminescent signal.

Experimental Workflow:

AlphaLISA_Workflow cluster_workflow AlphaLISA for Ternary Complex Formation A Incubate POI, E3 Ligase, and PROTAC B Add Anti-Tag Donor and Acceptor Beads A->B C Incubate in the Dark B->C D Read Signal on Alpha-enabled Plate Reader C->D E Data Analysis: Plot Signal vs. [PROTAC] D->E

Caption: Experimental workflow for the AlphaLISA assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant tagged POI and tagged E3 ligase complex (e.g., GST-tagged BRD4 and FLAG-His-tagged Cereblon complex) in the appropriate assay buffer.

    • Prepare a serial dilution of the PROTAC in the same assay buffer.

    • Prepare a mixture of anti-tag AlphaLISA acceptor beads and streptavidin-coated donor beads.

  • Assay Procedure:

    • In a 384-well plate, add the POI, E3 ligase complex, and varying concentrations of the PROTAC.

    • Incubate the mixture to allow for ternary complex formation.

    • Add the AlphaLISA beads to the wells.

    • Incubate the plate in the dark to allow for bead association.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is expected, where the signal initially increases with PROTAC concentration and then decreases at higher concentrations due to the "hook effect".

    • The peak of the curve represents the optimal concentration for ternary complex formation.

Data Presentation:

PROTAC Concentration (nM)AlphaLISA Signal (Counts)
0.11500
15000
1025000
10050000
100020000
100005000
B. NanoBRET™ Ternary Complex Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time monitoring of ternary complex formation in living cells. This proximity-based assay measures the energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled protein (acceptor) when brought into close proximity by the PROTAC.

Protocol:

  • Cell Preparation:

    • Co-transfect cells with expression vectors for the NanoLuc®-tagged POI and the HaloTag®-fused E3 ligase.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Label the HaloTag®-fused E3 ligase with a fluorescent HaloTag® ligand.

    • Add the NanoBRET™ substrate and varying concentrations of the PROTAC to the cells.

    • Measure the donor and acceptor emission signals using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Data Presentation:

PROTAC Concentration (nM)NanoBRET™ Ratio (mBU)
0.150
1150
10500
100800
1000750
10000400

II. Ubiquitination Assays

Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin to the POI, marking it for degradation. Assays that measure the ubiquitination of the target protein provide direct evidence of PROTAC activity.

A. In Vitro Ubiquitination Assay followed by Western Blot

This assay directly measures the PROTAC-induced ubiquitination of the target protein in a reconstituted in vitro system.

Experimental Workflow:

Ubiquitination_Workflow cluster_workflow In Vitro Ubiquitination Assay Workflow A Incubate POI, E3 Ligase, PROTAC, E1, E2, Ubiquitin, ATP B Stop Reaction (e.g., with SDS-PAGE sample buffer) A->B C SDS-PAGE and Western Blot B->C D Probe with Anti-POI and Anti-Ubiquitin Antibodies C->D E Visualize and Quantify Ubiquitinated POI D->E

Caption: Workflow for in vitro ubiquitination assay.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified POI, E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in a reaction buffer.

    • Add the PROTAC at various concentrations.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Western Blot Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the POI.

    • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence or fluorescence imaging system. A high molecular weight smear or distinct bands above the unmodified POI indicate ubiquitination.

Data Presentation:

PROTAC Concentration (nM)Ubiquitinated POI (Relative Intensity)
0 (Control)1.0
102.5
1008.0
100015.0

III. Target Protein Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of the target protein. Cellular assays that quantify the reduction in POI levels are essential for determining the efficacy of a PROTAC.

A. Western Blot for Protein Degradation

Western blotting is a standard and reliable method to quantify the levels of a target protein in cells following PROTAC treatment.

Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Presentation:

PROTAC Concentration (nM)% Protein Degradation
115
1045
10085
100090
1000088
B. In-Cell Western™ Assay

The In-Cell Western™ assay is a quantitative immunofluorescence method performed in a microplate format, offering higher throughput than traditional Western blotting for measuring protein degradation.

Protocol:

  • Cell Treatment and Fixation:

    • Plate cells in a 96- or 384-well plate and treat with the PROTAC as described for the Western blot protocol.

    • Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block the cells to reduce non-specific antibody binding.

    • Incubate with a primary antibody against the POI and a normalization antibody (e.g., against a housekeeping protein).

    • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.

  • Data Acquisition and Analysis:

    • Scan the plate using a near-infrared imaging system.

    • Quantify the fluorescence intensity for the POI and the normalization protein.

    • Normalize the POI signal to the normalization signal and calculate the percentage of degradation relative to the vehicle control.

Data Presentation:

PROTAC Concentration (nM)Normalized Fluorescence Intensity% Protein Degradation
0 (Control)1.000
10.8218
100.5149
1000.1288
10000.0892
100000.0991

Conclusion

The in vitro assays described in these application notes provide a comprehensive framework for the characterization of PROTACs synthesized with the this compound linker. By systematically evaluating ternary complex formation, ubiquitination, and target protein degradation, researchers can gain crucial insights into the structure-activity relationship and optimize the design of potent and selective protein degraders. The provided protocols offer a starting point for establishing these assays in your laboratory, and the data presentation formats ensure clear and concise reporting of results.

References

Application Notes and Protocols for Cell-based Protein Degradation Experiments with Boc-PEG1-PPG2-C2-NH2 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Boc-PEG1-PPG2-C2-NH2 linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for cell-based targeted protein degradation studies. This document outlines the principles of PROTAC technology, detailed protocols for key cellular assays, and representative data to guide researchers in this field.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows for the removal of target proteins, offering a powerful alternative to traditional inhibition.[1]

The linker component is a critical determinant of PROTAC efficacy. Its length, composition, and flexibility influence the stability and geometry of the ternary complex, which are crucial for efficient ubiquitination and subsequent degradation.[4] Polyethylene glycol (PEG)-based linkers, such as this compound, are frequently used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their tunable length. The this compound linker provides a short, flexible spacer to connect the POI and E3 ligase ligands.

Signaling Pathways and Experimental Workflows

The successful development of a PROTAC requires rigorous evaluation of its biological activity. This involves a series of cell-based assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, degradation of the target protein. The following diagrams illustrate the fundamental signaling pathway of PROTAC action and a general experimental workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start Synthesize PROTAC with This compound Linker Cell_Culture Cell Culture (Target Protein Expressing) Start->Cell_Culture Treatment Treat Cells with PROTAC (Dose-Response & Time-Course) Cell_Culture->Treatment Western_Blot Western Blot (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Co_IP Co-Immunoprecipitation (Ternary Complex Formation) Treatment->Co_IP Ub_Assay Ubiquitination Assay Treatment->Ub_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

General experimental workflow for PROTAC evaluation.

Data Presentation: Representative Degradation and Viability Data

While specific experimental data for a PROTAC utilizing the this compound linker is not publicly available, the following tables present representative data for PROTACs with short PEG linkers targeting various proteins. This data is intended to serve as a reference for the expected performance of a PROTAC synthesized with the this compound linker.

Table 1: Representative Protein Degradation Data for PROTACs with Short PEG Linkers

Target ProteinCell LineLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Treatment Time (h)Reference
ERαMCF-716 (PEG-like)10>9524
TBK1MM.1S12 (PEG-like)50~9018
CDK9MOLM-1414 (PEG-like)25>9016
BRD422Rv112 (PEG-like)1.8>9818N/A

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Representative Cell Viability Data for PROTACs with Short PEG Linkers

Target ProteinCell LineLinker Length (atoms)IC₅₀ (nM)Treatment Time (h)Reference
BRD4MOLM-1312 (PEG-like)872
FLT3MV4-1114 (PEG-like)7.5572
ERαMCF-716 (PEG-like)15120

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of a PROTAC synthesized with the this compound linker.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add lysis buffer to the plate, scrape the cells, and collect the lysate in a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation: Determine the protein concentration of each lysate using a BCA assay. Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This luminescent assay measures ATP levels as an indicator of cell viability.

Materials:

  • Cells and culture medium

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Record the luminescence using a plate-reading luminometer. Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the ternary complex (POI-PROTAC-E3 ligase).

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • Non-denaturing lysis buffer with protease inhibitors

  • Antibody against the E3 ligase (for immunoprecipitation)

  • Isotype control IgG

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

  • Primary antibodies against the POI and E3 ligase for Western blot

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC (e.g., at 100 nM) or DMSO for 4-6 hours. Lyse the cells using a non-denaturing lysis buffer.

  • Immunoprecipitation: Pre-clear the cell lysates with Protein A/G beads. To the pre-cleared lysate, add the antibody against the E3 ligase or an isotype control IgG and incubate overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis: Elute the proteins from the beads by boiling in Laemmli sample buffer. Load the eluted samples and an input control onto an SDS-PAGE gel. Perform Western blot analysis and probe with primary antibodies against the POI and the E3 ligase to detect their presence in the immunoprecipitated complex.

Protocol 4: In-Cell Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound, vehicle control, and proteasome inhibitor (e.g., MG132)

  • Ice-cold PBS

  • Denaturing lysis buffer (containing SDS)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G beads

  • Wash buffer

  • Elution buffer

  • Primary antibody against ubiquitin for Western blot

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.

  • Cell Lysis: Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions while preserving post-translational modifications.

  • Immunoprecipitation of Target Protein: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

  • Washing and Elution: Wash the immunoprecipitated complexes extensively to remove non-specifically bound proteins. Elute the target protein from the beads.

  • Western Blot for Ubiquitin: Perform a Western blot on the eluted samples and probe with an anti-ubiquitin antibody. A ladder of high-molecular-weight bands will indicate polyubiquitination of the target protein.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs for targeted protein degradation. The protocols and representative data provided in these application notes offer a framework for the systematic evaluation of novel PROTACs incorporating this linker. Successful execution of these experiments will enable researchers to characterize the efficacy and mechanism of action of their PROTACs, paving the way for further drug development efforts.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Boc-PEG1-PPG2-C2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods and protocols for the comprehensive characterization of Boc-PEG1-PPG2-C2-NH2, a heterobifunctional block copolymer. The structural integrity, molecular weight, purity, and functional group availability of such polymers are critical parameters in drug delivery and bioconjugation applications. A combination of spectroscopic and chromatographic techniques is essential for full characterization. The following protocols offer a robust framework for researchers to ensure the quality and consistency of their polymer conjugates.

Overall Analytical Workflow

A systematic, multi-technique approach is required to fully characterize the Boc-PEG-PPG-Amine conjugate. The workflow begins with structural confirmation, followed by determination of molecular weight and purity, and concludes with the quantification of the terminal amine group. An optional deprotection step is also included for applications requiring the free amine.

G cluster_start Initial Material cluster_characterization Core Characterization cluster_functionalization Functionalization Pathway cluster_end Final Product start Boc-PEG-PPG-NH2 Sample A Structural Confirmation (NMR, FTIR) start->A B Molecular Weight & Distribution (GPC/SEC, Mass Spectrometry) A->B Structure Confirmed C Purity Assessment (HPLC) B->C MW Determined D Amine Quantification C->D Purity Assessed E Boc Deprotection D->E Requires Free Amine end Fully Characterized Conjugate D->end Ready for Use (Boc-Protected) F Characterization of Deprotected Product E->F F->end Ready for Use (Deprotected)

Caption: Experimental workflow for characterizing Boc-PEG-PPG-NH2 conjugates.

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy is used to confirm the chemical structure of the conjugate by identifying protons in different chemical environments. It allows for the verification of the PEG and PPG blocks, the Boc protecting group, and terminal groups, as well as for determining the ratio of PEG to PPG repeating units.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Temperature: 25°C.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

Data Interpretation & Quantitative Summary: The successful synthesis of the copolymer is confirmed by the presence of characteristic peaks for each component.[2][3] The ratio of PEG to PPG units can be calculated by comparing the integration of the PEG backbone protons (~3.64 ppm) to the PPG methyl protons (~1.13 ppm).

Table 1: Expected ¹H NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)MultiplicityApproximate IntegrationAssignment
~3.64m(PEG units * 4H)-O-CH ₂-CH ₂-O- (PEG backbone)
~3.50m(PPG units * 1H)-O-CH (CH₃)-CH₂- (PPG backbone)
~3.40m(PPG units * 2H)-O-CH(CH₃)-CH ₂- (PPG backbone)
~3.38s3HCH ₃-O- (if methoxy-terminated)
~2.8-3.0m4H-CH ₂-NH₂ and -CH ₂-NH-Boc
~1.44s9H-C(CH ₃)₃ (Boc group)
~1.13d(PPG units * 3H)-CH(CH ₃)- (PPG backbone)
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. It is a rapid method to confirm the presence of the ether backbone, the amine, and the carbamate from the Boc group.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the polymer on the ATR crystal or prepare a KBr pellet.

  • Instrument: FTIR spectrometer with an ATR accessory.

  • Parameters:

    • Scan Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Interpretation & Quantitative Summary: The FTIR spectrum provides a qualitative fingerprint of the conjugate. The presence of key functional groups confirms the overall structure.[4][5]

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-3500Medium, BroadN-H stretch (amine)
2850-2950StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate of Boc group)
~1520MediumN-H bend (amine/amide)
~1100StrongC-O-C stretch (ether backbone of PEG/PPG)

Molecular Weight and Purity Analysis

Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

Principle: GPC/SEC separates molecules based on their hydrodynamic size in solution. It is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.

Experimental Protocol:

  • Sample Preparation: Dissolve the polymer in the mobile phase (e.g., THF, DMF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 or 0.45 µm filter.

  • Instrument: GPC/SEC system equipped with a refractive index (RI) detector. Multi-angle light scattering (MALLS) and viscometer detectors can provide absolute molecular weight data.

  • Parameters:

    • Columns: A set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

    • Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) with additives like LiBr if needed.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30-40°C.

    • Calibration: Use narrow molecular weight standards (e.g., polystyrene or PEG).

Data Interpretation & Quantitative Summary: The PDI value is a critical measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a more uniform polymer population.

Table 3: GPC/SEC Data Summary

ParameterDescriptionExample Value
MnNumber-Average Molecular Weight2500 g/mol
MwWeight-Average Molecular Weight2650 g/mol
PDI (Mw/Mn)Polydispersity Index1.06
Mass Spectrometry (MS)

Principle: Mass spectrometry techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are used to determine the absolute molecular weight of the polymer. MS can resolve individual polymer chains, providing detailed information on the distribution and end-groups.

Experimental Protocol (MALDI-TOF):

  • Sample Preparation: Mix the polymer solution (in THF or methanol) with a matrix solution (e.g., dithranol) and a cationizing agent (e.g., sodium trifluoroacetate). Spot the mixture onto the MALDI target plate and allow it to dry.

  • Instrument: MALDI-TOF Mass Spectrometer.

  • Parameters:

    • Mode: Positive ion, reflectron mode for higher resolution.

    • Laser: Nitrogen laser (337 nm).

    • Mass Range: Set to encompass the expected molecular weight.

Data Interpretation: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length, typically separated by the mass of the repeating monomer unit (44 Da for PEG, 58 Da for PPG).

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate, separating it from starting materials or non-polymeric impurities. Due to the heterogeneity of polymers, HPLC peaks can be broad, but the technique is effective for identifying small molecule contaminants.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase at ~1 mg/mL and filter.

  • Instrument: HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as polymers lack strong chromophores.

  • Parameters:

    • Column: C8 or C18 reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (ACN), often with 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: ELSD/CAD or UV at ~210 nm for end-groups.

Data Interpretation: A single, albeit potentially broad, peak for the polymer conjugate indicates high purity. Additional sharp peaks would suggest the presence of small molecule impurities.

Quantification of Terminal Amine Groups

Principle: Colorimetric assays provide a simple and reliable method to quantify the number of accessible primary amine groups. The Orange II dye method is specific and sensitive for quantifying primary amines on polymer surfaces and can be adapted for soluble polymers.

Experimental Protocol (Orange II Assay):

  • Calibration Curve: Prepare a series of standards with a known concentration of a primary amine (e.g., 2-aminoethyl) PEG.

  • Sample Preparation: Prepare a solution of the this compound conjugate at a known concentration in an appropriate buffer (e.g., pH 3 borate buffer).

  • Assay:

    • Add Orange II dye solution to the standards and samples.

    • Incubate for a defined period to allow for complex formation.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 485 nm) using a UV-Vis spectrophotometer.

  • Calculation: Determine the concentration of amine groups in the sample by comparing its absorbance to the calibration curve.

Protocol for Boc-Group Deprotection

Principle: The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA), to yield the free primary amine. This reaction proceeds through an acid-catalyzed elimination mechanism.

G reactant R-NH-Boc product1 R-NH3+ reactant->product1 Deprotection reagent Acid (TFA) product2 Isobutylene + CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol:

  • Reaction Setup: Dissolve the Boc-protected polymer in a minimal amount of dichloromethane (DCM) in a round-bottom flask.

  • Addition of Acid: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v in DCM). Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using TLC (staining with ninhydrin to visualize the free amine) or by taking aliquots for ¹H NMR to observe the disappearance of the Boc peak at ~1.44 ppm. The reaction is often complete within 1-3 hours.

  • Work-up:

    • Once complete, remove the TFA and DCM under reduced pressure.

    • Co-evaporate with a solvent like toluene or methanol to remove residual TFA.

    • The resulting product is the amine salt (e.g., trifluoroacetate salt). If the free base is required, dissolve the residue in water and neutralize with a mild base (e.g., saturated NaHCO₃ solution) before extracting with an organic solvent.

Characterization of the Deprotected Product: After deprotection, it is crucial to re-characterize the product using the techniques described above (NMR, GPC, FTIR) to confirm the complete removal of the Boc group and ensure the polymer backbone remained intact.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Boc-PEG1-PPG2-C2-NH2 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting reactions involving Boc-PEG1-PPG2-C2-NH2. This guide is designed for researchers, scientists, and drug development professionals to help navigate and optimize experiments with this sterically hindered PEG and PPG-containing amine linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does the steric hindrance originate?

This compound is a chemical linker molecule containing a Boc (tert-butyloxycarbonyl) protecting group, a single ethylene glycol unit (PEG1), two propylene glycol units (PPG2), and a C2 ethylamine. Steric hindrance in reactions involving this molecule primarily arises from the bulky tert-butyl group of the Boc protecting group and the polypropylene glycol (PPG) units, which are more sterically demanding than polyethylene glycol (PEG) units. This bulkiness can physically obstruct the approach of reactants to the amine's reactive center, potentially leading to lower reaction yields or slower reaction rates.[1][2]

Q2: What are the most common reactions where steric hindrance is a problem with this molecule?

The most common issue is in amide bond formation, where the primary amine of this compound (after deprotection) is reacted with a carboxylic acid.[3][4] Standard coupling conditions may prove inefficient due to the steric bulk surrounding the nucleophilic amine.

Q3: How does the PPG component contribute to steric hindrance compared to PEG?

The methyl groups on the propylene glycol units add to the steric bulk of the linker. This increased steric profile can hinder the approach of coupling reagents and substrates to the reactive amine, making reactions more challenging than with a purely PEG-based linker of a similar length.

Q4: What is the purpose of the Boc protecting group and when should it be removed?

The Boc group is a widely used protecting group for amines.[5] It prevents the amine from reacting prematurely. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid - TFA) to reveal the free primary amine, which can then participate in the desired reaction. It is crucial to deprotect the amine before proceeding with coupling reactions.

Troubleshooting Guide

Issue 1: Low or No Yield in Amide Coupling Reactions

Q: I am attempting to couple a carboxylic acid to this compound after Boc deprotection, but I am getting a very low yield. What are the possible causes and solutions?

A: Low yields in amide coupling reactions with this sterically hindered amine are common. Here’s a step-by-step troubleshooting guide:

1. Incomplete Boc Deprotection:

  • Possible Cause: The Boc group may not have been fully removed, leaving the amine unreactive.

  • Recommended Solution:

    • Ensure sufficient reaction time and an adequate excess of acid (e.g., TFA) for the deprotection step.

    • Monitor the deprotection reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

    • After deprotection, properly neutralize the resulting ammonium salt with a non-nucleophilic base (e.g., DIPEA) before adding the coupling reagents.

2. Ineffective Coupling Reagents:

  • Possible Cause: Standard coupling reagents like DCC/HOBt may not be potent enough to overcome the steric hindrance.

  • Recommended Solution:

    • Switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents are highly effective for sterically hindered couplings. HATU, HBTU, and COMU are excellent choices.

    • Consider the use of acyl fluorides, which can be highly reactive and are less sterically demanding.

3. Suboptimal Reaction Conditions:

  • Possible Cause: The reaction time, temperature, or concentration may be insufficient.

  • Recommended Solution:

    • Increase Reaction Time: For sterically hindered couplings, extend the reaction time from a few hours to overnight.

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, monitor for potential side reactions or racemization if chiral centers are present.

    • Increase Concentration: More concentrated reaction conditions can favor the desired bimolecular reaction.

Issue 2: Presence of Side Products

Q: My reaction mixture shows multiple spots on TLC or peaks in LC-MS. What could be the cause?

A: Side product formation can be due to several factors:

  • Possible Cause: If using a carbodiimide reagent (like DCC or EDC) without an additive, side reactions such as the formation of N-acylurea byproducts can occur.

  • Recommended Solution: Always use an additive like HOBt, HOAt, or Oxyma Pure when using carbodiimide coupling reagents to suppress side reactions and minimize racemization.

  • Possible Cause: The carboxylic acid starting material may be forming a symmetric anhydride.

  • Recommended Solution: Use a pre-activation method where the carboxylic acid is activated with the coupling reagent before the amine is added.

Quantitative Data Summary

The choice of coupling reagent is critical for overcoming steric hindrance. The following table summarizes the relative efficiency of common coupling reagents for challenging amide bond formations.

Coupling ReagentReagent TypeRelative Efficiency in Hindered CouplingsKey Advantages
DCC/HOBtCarbodiimideLow to ModerateInexpensive
EDC/HOBtCarbodiimideLow to ModerateWater-soluble byproducts
HBTU/DIPEAAminium SaltHighForms a highly reactive HOBt ester.
HATU/DIPEAAminium SaltVery HighForms a more reactive HOAt ester, less prone to racemization.
COMU/DIPEAUronium SaltVery HighHigh solubility and safety profile (Oxyma-based).
Acyl FluoridesActivated Acyl HalideVery HighMinimizes steric hindrance between coupling partners.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve this compound in a minimal amount of dichloromethane (DCM).

  • Acid Addition: Add a 10-20 fold excess of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure.

  • Washing: Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA. The resulting product is the TFA salt of the deprotected amine.

Protocol 2: Amide Coupling using HATU
  • Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir for 15-30 minutes at room temperature.

  • Amine Addition: Dissolve the deprotected PEG-amine TFA salt (1.2 eq) in the reaction solvent and add it to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. For sterically hindered couplings, the reaction may need to be stirred for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated NaHCO3, brine) to remove excess reagents and byproducts.

  • Purification: Purify the final product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Coupling Yield check_deprotection Verify Complete Boc Deprotection start->check_deprotection deprotection_ok Deprotection Complete? check_deprotection->deprotection_ok re_deprotect Repeat Deprotection with Monitoring deprotection_ok->re_deprotect No coupling_reagent Evaluate Coupling Reagent deprotection_ok->coupling_reagent Yes re_deprotect->check_deprotection reagent_ok Using Potent Reagent (e.g., HATU)? coupling_reagent->reagent_ok switch_reagent Switch to Stronger Reagent (HATU, COMU) reagent_ok->switch_reagent No reaction_conditions Optimize Reaction Conditions reagent_ok->reaction_conditions Yes switch_reagent->reaction_conditions conditions_ok Conditions Optimized? reaction_conditions->conditions_ok optimize Increase Time, Temp, & Concentration conditions_ok->optimize No success Successful Coupling conditions_ok->success Yes optimize->reaction_conditions

Caption: Troubleshooting workflow for low-yield coupling reactions.

Amide_Coupling_Mechanism cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Nucleophilic Attack RCOOH R-COOH HATU HATU / Base RCOOH->HATU ActiveEster Activated OAt Ester HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine H₂N-Linker Amine->Tetrahedral Amide R-CO-NH-Linker (Product) Tetrahedral->Amide HOAt HOAt (Byproduct) Tetrahedral->HOAt

References

Side reactions of Boc-PEG1-PPG2-C2-NH2 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-PEG1-PPG2-C2-NH2. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid potential side reactions during their experiments with this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a Boc-protected amine, a hydrophilic linker composed of one polyethylene glycol (PEG) unit and two polypropylene glycol (PPG) units, and a terminal primary amine. The Boc group serves as a temporary protecting group for one of the amines, allowing for sequential conjugation reactions.

Below is a diagram illustrating the general structure and a logical workflow for its use.

This compound: Structure and Reaction Workflow cluster_structure Chemical Structure cluster_workflow General Reaction Workflow mol Boc-NH PEG1 PPG2 C2-NH2 Boc tert-Butyloxycarbonyl (Protecting Group) Boc->mol Linker PEG/PPG Spacer (Hydrophilic) Linker->mol Amine Primary Amine (Nucleophile) Amine->mol start This compound step1 Couple to Molecule 1 (e.g., Warhead) via free -NH2 start->step1 step2 Boc Deprotection (Acidic Conditions, e.g., TFA) step1->step2 step3 Couple to Molecule 2 (e.g., E3 Ligase Ligand) via newly exposed -NH2 step2->step3 end Final Conjugate step3->end

Figure 1: Structure and workflow of this compound.

Q2: What are the most common side reactions observed when using this linker?

A2: The most common side reactions can be categorized based on the reactive moiety involved:

  • Boc Deprotection: The acidic conditions required for Boc group removal can generate reactive tert-butyl cations, which may lead to alkylation of nucleophilic sites on your molecule.[1][2]

  • Primary Amine Reactions: The terminal primary amine is a potent nucleophile and can undergo several side reactions, including acetylation, formylation, and unwanted alkylation.[3][4]

  • Linker Instability: While the ether linkages in the PEG/PPG backbone are generally stable, ester or other labile bonds, if present in the conjugated molecules, can be susceptible to hydrolysis under certain pH conditions.[1]

Q3: How can I minimize side reactions during Boc deprotection?

A3: To minimize side reactions during Boc deprotection, it is crucial to use "scavengers" in your reaction mixture. Scavengers are compounds that trap the reactive tert-butyl cations generated during the cleavage of the Boc group. The choice of scavenger depends on the nature of your molecule. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low yield of final conjugate Incomplete coupling at the primary amine.- Ensure stoichiometric equivalence or a slight excess of the coupling partner. - Use appropriate coupling reagents (e.g., HATU, HOBt). - Optimize reaction time and temperature.
Incomplete Boc deprotection.- Increase reaction time with the acidic reagent (e.g., TFA). - Ensure the complete removal of any basic quenching solution from the previous step.
Side reactions consuming starting material.- Review the reaction conditions and identify potential side reactions (see FAQs). - Implement preventative measures such as the use of scavengers.
Presence of unexpected byproducts Alkylation from Boc deprotection.- Add scavengers such as triisopropylsilane (TIS) and water to the TFA deprotection solution.
Acetylation of the primary amine.- Use high-purity, amine-free solvents (e.g., fresh anhydrous DMF).
Double acylation or oligomerization.- Control the stoichiometry of reactants carefully. - Consider a stepwise addition of reagents.
Poor solubility of intermediates or final product Aggregation of hydrophobic molecules.- The PEG/PPG linker is designed to improve solubility. If issues persist, consider using a linker with a longer PEG chain. - Co-solvents such as DMSO or NMP can be beneficial.

Quantitative Data Summary

Reaction Step Condition Parameter Typical Observation Reference
Boc DeprotectionTFA without scavengersSide Product Formation (tert-butylation)Can be significant, especially with electron-rich aromatic groups.
TFA with scavengers (e.g., TIS, water)Side Product Formation (tert-butylation)Significantly reduced.
Amine CouplingStandard coupling reagents (e.g., HATU)Desired Product YieldGenerally high (>90%) with proper stoichiometry.
Absence of coupling reagentsDesired Product YieldVery low to none.
Linker StabilityNeutral pH (7.4)Hydrolysis of ether bondsVery slow, generally stable over long periods.
Acidic pH (< 5)Hydrolysis of ether bondsCan be accelerated, but still relatively slow.
Basic pH (> 9)Hydrolysis of ether bondsCan be accelerated, but still relatively slow.

Experimental Protocols

Protocol 1: General Procedure for Coupling to the Primary Amine
  • Dissolution: Dissolve this compound (1 equivalent) and the carboxylic acid-containing molecule (1-1.2 equivalents) in anhydrous DMF.

  • Activation: Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

Protocol 2: Boc Deprotection with Scavengers
  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of DCM.

  • Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Reaction: Add the deprotection cocktail to the dissolved intermediate and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Removal of Acid: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene to ensure complete removal of residual acid. The resulting amine TFA salt is often used directly in the next step.

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways and troubleshooting logic.

Boc Deprotection: Desired vs. Side Reaction cluster_desired Desired Pathway cluster_side Side Reaction Pathway cluster_solution Solution start Boc-Protected Amine reagent1 + TFA start->reagent1 intermediate1 Formation of tert-butyl cation reagent1->intermediate1 end1 Deprotected Amine intermediate1->end1 intermediate2 tert-butyl cation reagent2 + Nucleophilic Group (on substrate) intermediate2->reagent2 intermediate3 tert-butyl cation end2 Alkylated Side Product reagent2->end2 reagent3 + Scavenger (e.g., TIS) intermediate3->reagent3 end3 Trapped Cation reagent3->end3

Figure 2: Boc deprotection pathways.

Troubleshooting Low Yield start Low Yield of Final Product q1 Check for unreacted starting material? start->q1 ans1_yes Incomplete Reaction q1->ans1_yes Yes ans1_no Proceed to next check q1->ans1_no No q2 Check for side products? ans2_yes Side Reaction Occurred q2->ans2_yes Yes ans2_no Consider purification loss or product instability q2->ans2_no No sol1 Optimize reaction conditions: - Increase reaction time/temp - Check reagent stoichiometry - Verify reagent quality ans1_yes->sol1 ans1_no->q2 sol2 Identify side product and implement preventative measures: - Use scavengers - Purify solvents - Adjust stoichiometry ans2_yes->sol2

Figure 3: A logical workflow for troubleshooting low product yield.

References

Optimizing PROTAC Efficacy: A Technical Support Guide for PEG/PPG Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Proteolysis Targeting Chimera (PROTAC) efficacy with a focus on polyethylene glycol (PEG) and polypropylene glycol (PPG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to optimizing PROTAC linker length and composition.

Q1: My PROTAC shows low or no target protein degradation. Could the linker be the issue?

A1: Yes, the linker is a critical determinant of PROTAC efficacy.[1] Low degradation efficiency is a common problem that can often be traced back to suboptimal linker design. Several factors related to the linker could be at play:

  • Inefficient Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between your target protein and the E3 ligase. If the linker is too short, it may cause steric hindrance, preventing the complex from forming.[2][3] Conversely, an excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2]

  • Poor Physicochemical Properties: The linker contributes to the overall physicochemical properties of the PROTAC molecule. Issues such as poor solubility or low cell permeability can prevent the PROTAC from reaching its intracellular target in sufficient concentrations.[4]

Troubleshooting Steps:

  • Vary Linker Length: Synthesize and test a series of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficiency.

  • Assess Ternary Complex Formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ assays to directly measure the formation and stability of the ternary complex.

  • Evaluate Cell Permeability: Conduct cellular uptake assays to ensure your PROTAC is effectively crossing the cell membrane.

Q2: How do I choose between a PEG and a PPG linker for my PROTAC?

A2: The choice between a PEG and a PPG linker depends on the specific requirements of your target system and should be determined empirically. While PEG linkers are more commonly reported in the literature, here's a comparison of their potential properties:

  • Polyethylene Glycol (PEG) Linkers:

    • Hydrophilicity: PEG linkers are known to increase the hydrophilicity and aqueous solubility of PROTAC molecules, which can be advantageous for bioavailability.

    • Flexibility: Their flexible nature can allow for the necessary conformational adjustments to achieve a productive ternary complex.

    • Extensive Data: A significant amount of literature is available on the use of PEG linkers in PROTACs, providing a solid foundation for design.

  • Polypropylene Glycol (PPG) Linkers:

    • Increased Lipophilicity: The additional methyl group in the PPG backbone compared to PEG increases its lipophilicity. This could potentially enhance cell membrane permeability, but may also decrease aqueous solubility.

    • Conformational Differences: The methyl group also introduces steric hindrance that can affect the conformational flexibility of the linker, which may influence ternary complex formation.

    • Limited Data: There is currently limited published data on the systematic use of PPG linkers in PROTACs, making it a more exploratory choice.

Recommendation: Start with a series of well-characterized PEG linkers of varying lengths. If you encounter issues with cell permeability or wish to explore a different conformational space, a PPG linker could be a viable alternative to investigate.

Q3: I'm observing a "hook effect" with my PROTAC. How can I address this?

A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.

Troubleshooting Steps:

  • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range, including very low and very high concentrations, to confirm the bell-shaped dose-response curve characteristic of the hook effect.

  • Focus on Potency (DC50): The key parameter for a successful PROTAC is its potency (the concentration at which it achieves 50% degradation, or DC50), not necessarily the degradation level at the highest concentration. A potent PROTAC with a clear hook effect is still a valuable tool.

  • Optimize Linker Design: The stability of the ternary complex, influenced by the linker, can affect the hook effect. A well-designed linker that promotes positive cooperativity in ternary complex formation may mitigate the hook effect.

Quantitative Data on Linker Length and Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase. Below are tables summarizing experimental data from published studies, illustrating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

(Data sourced from multiple studies)

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

(Data sourced from multiple studies)

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted)PROTAC 59More potent degradation

(Data sourced from multiple studies)

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the evaluation of PROTAC efficacy.

Protocol 1: Western Blotting for Protein Degradation

This protocol outlines the steps to quantify target protein levels in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

    • Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

This protocol provides a framework for assessing the thermodynamics of binary and ternary complex formation.

Materials:

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC of interest

  • ITC instrument

  • Matched dialysis buffer

Methodology:

  • Sample Preparation:

    • Dialyze all proteins and the PROTAC against the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of all components.

  • Binary Titrations:

    • Titration 1 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.

    • Titration 2 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Fill the ITC cell with a solution containing both the target protein and the E3 ligase.

    • Fill the syringe with the PROTAC solution and perform the titration.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the data from the binary titrations to a suitable binding model to determine the dissociation constant (Kd).

    • Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins and calculate the cooperativity factor (α).

Protocol 3: In-Cell Ubiquitination Assay

This protocol allows for the detection of target protein ubiquitination induced by a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC compound and vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody for immunoprecipitation of the target protein

  • Protein A/G beads

  • Antibody against ubiquitin for Western blotting

Methodology:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation and a vehicle control.

    • Co-treat with a proteasome inhibitor for the last 4-6 hours of the experiment to allow ubiquitinated protein to accumulate.

  • Immunoprecipitation:

    • Lyse the cells in lysis buffer containing deubiquitinase inhibitors.

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the lysates with the antibody against the target protein overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads several times with lysis buffer.

  • Western Blotting:

    • Elute the protein from the beads by boiling in sample buffer.

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the immunoprecipitated target protein.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams illustrate the key pathways and processes involved in PROTAC-mediated protein degradation and its analysis.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Released Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Efficacy Evaluation cluster_mechanistic Mechanistic Studies cluster_optimization Optimization Design Design Linker Variants (Varying Length/Composition) Synthesis Chemical Synthesis Design->Synthesis Cell_Treatment Cell Treatment with PROTAC Series Synthesis->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Ternary_Assay Ternary Complex Assay (ITC, SPR, NanoBRET) Cell_Treatment->Ternary_Assay Ub_Assay Ubiquitination Assay Cell_Treatment->Ub_Assay Data_Analysis Determine DC50 & Dmax Western_Blot->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead PROTAC Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Length_Logic Too_Short Linker Too Short Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal Optimal Linker Length Productive_Complex Productive Ternary Complex Formation Optimal->Productive_Complex Too_Long Linker Too Long Inefficient_Proximity Inefficient Proximity Too_Long->Inefficient_Proximity Low_Efficacy Low Degradation Efficacy Steric_Hindrance->Low_Efficacy Inefficient_Proximity->Low_Efficacy High_Efficacy High Degradation Efficacy (Low DC50, High Dmax) Productive_Complex->High_Efficacy

Caption: The logical relationship between linker length and PROTAC efficacy.

References

Technical Support Center: PROTACs Featuring Boc-PEG1-PPG2-C2-NH2 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs incorporating the Boc-PEG1-PPG2-C2-NH2 linker. This resource is intended for scientists and professionals in drug development encountering stability-related challenges during their experiments.

Troubleshooting Guide

Researchers using PROTACs with a this compound linker may face challenges stemming from its hybrid polyethylene glycol (PEG) and polypropylene glycol (PPG) structure. The PPG component increases hydrophobicity, potentially impacting solubility and aggregation, while the PEG component's ether linkages can be susceptible to metabolic degradation.

Issue 1: Poor Aqueous Solubility and/or Compound Precipitation

  • Possible Cause: The inclusion of two PPG units in the linker increases the overall hydrophobicity of the PROTAC molecule, which can lead to poor solubility in aqueous buffers.

  • Troubleshooting Steps:

    • Formulation Optimization: Experiment with different formulation strategies to enhance solubility. This may include the use of co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween-80), or cyclodextrins.

    • pH Adjustment: Evaluate the solubility of the PROTAC at different pH values, as ionizable groups on the warhead or E3 ligase ligand can significantly influence solubility.

    • Salt Form Screening: If applicable, investigate different salt forms of the PROTAC, which can have markedly different solubility profiles.

Issue 2: Low Cellular Permeability and Inconsistent Cellular Activity

  • Possible Cause: While increased hydrophobicity from the PPG units can sometimes improve passive diffusion across cell membranes, an imbalance in physicochemical properties can hinder cellular uptake.[1][2] The flexible nature of the PEG/PPG chain can also lead to the adoption of conformations that are not conducive to membrane traversal.[3][4][5]

  • Troubleshooting Steps:

    • Cellular Target Engagement Assays: Confirm that the PROTAC can bind to its intended target within the cellular environment using techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA). A lack of engagement may indicate a permeability issue.

    • Permeability Assays: Directly measure the permeability of the PROTAC using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

    • Linker Modification: If permeability is a persistent issue, consider synthesizing analogs with altered linker compositions. Replacing a PPG unit with a more polar or rigid group, such as a piperazine ring, could improve both solubility and permeability.

Issue 3: Rapid In Vitro or In Vivo Metabolism

  • Possible Cause: The ether linkages within both the PEG and PPG components of the linker are potential sites for oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver. This can lead to a short in vivo half-life and reduced exposure.

  • Troubleshooting Steps:

    • Metabolic Stability Assays: Assess the metabolic stability of the PROTAC by incubating it with liver microsomes or hepatocytes and monitoring its degradation over time.

    • Metabolite Identification: Use mass spectrometry to identify the primary metabolic "soft spots" on the PROTAC molecule. This will confirm if the linker is the main site of degradation.

    • Linker Rigidification: To improve metabolic stability, consider designing next-generation PROTACs with more rigid linkers. Incorporating cyclic elements like piperazine or triazole can shield the molecule from metabolic enzymes.

Issue 4: PROTAC Aggregation

  • Possible Cause: The hydrophobic nature of the PPG units can promote self-association and aggregation of PROTAC molecules, particularly at higher concentrations.

  • Troubleshooting Steps:

    • Dynamic Light Scattering (DLS): Use DLS to detect the presence of aggregates in your PROTAC solution.

    • Size Exclusion Chromatography (SEC): SEC can be used to separate and quantify monomeric PROTAC from aggregated species.

    • Formulation Adjustment: Similar to addressing solubility issues, aggregation can often be mitigated by optimizing the formulation with excipients that reduce intermolecular hydrophobic interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for PROTACs containing a this compound linker?

A1: The primary stability concerns are twofold: chemical and metabolic. Chemically, the increased hydrophobicity from the two PPG units can lead to poor aqueous solubility and a higher propensity for aggregation. Metabolically, the ether linkages in both the PEG and PPG chains are susceptible to oxidative degradation by enzymes such as cytochrome P450s, which can limit the PROTAC's half-life in vivo.

Q2: How does the this compound linker affect the physicochemical properties of a PROTAC?

A2: This linker imparts a balance of hydrophilicity (from the PEG unit) and hydrophobicity (from the PPG units). Compared to a purely PEG-based linker, it will increase the lipophilicity of the final PROTAC molecule. This can influence several key properties:

  • Solubility: May decrease aqueous solubility.

  • Permeability: The relationship is complex; while increased lipophilicity can enhance passive diffusion, the overall size and conformational flexibility also play a crucial role.

  • Ternary Complex Formation: The length and flexibility of the linker are critical for achieving a stable and productive ternary complex between the target protein and the E3 ligase.

Q3: What are some strategies to improve the metabolic stability of a PROTAC with this type of linker?

A3: To enhance metabolic stability, consider the following approaches:

  • Incorporate Rigid Moieties: Replacing a portion of the flexible PEG/PPG chain with rigid structures like piperazine, piperidine, or triazole rings can protect the molecule from metabolic enzymes.

  • Optimize Linker Length: The length of the linker is a critical factor for PROTAC activity. Systematically exploring different linker lengths can lead to improved stability and efficacy.

  • Introduce Fluorine Atoms: Strategic placement of fluorine atoms near metabolically liable sites can block oxidative metabolism.

Q4: Can modifying the linker impact the PROTAC's mechanism of action?

A4: Yes, absolutely. The linker is not just a passive spacer; it plays a critical role in the formation and stability of the ternary complex. Altering the linker's length, rigidity, or composition can change the orientation of the target protein and E3 ligase, which can significantly impact the efficiency of ubiquitination and subsequent degradation. Therefore, any modifications to the linker should be followed by a thorough evaluation of the PROTAC's activity in cellular degradation assays.

Quantitative Data Summary

Currently, there is no publicly available quantitative stability data specifically for PROTACs containing the this compound linker. The table below provides a representative summary of how linker composition can affect PROTAC stability, based on published data for similar linker types.

Linker TypeHalf-life (t½) in Human Liver Microsomes (min)Key Observations
Aliphatic Linker8.4Can be highly susceptible to metabolism.
PEG-like Linker~30-60Generally more stable than simple alkyl chains, but susceptible to O-dealkylation.
Rigid Piperazine-Containing Linker> 120Incorporation of rigid cyclic structures often enhances metabolic stability.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

  • Objective: To determine the rate at which a PROTAC is metabolized by liver enzymes.

  • Materials:

    • PROTAC stock solution (e.g., 10 mM in DMSO)

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile with internal standard (for quenching)

    • LC-MS/MS system

  • Methodology:

    • Prepare a working solution of the PROTAC in phosphate buffer.

    • Pre-incubate the PROTAC solution with HLM at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.

    • Calculate the in vitro half-life (t½) from the disappearance rate of the PROTAC.

Protocol 2: Western Blot for Target Protein Degradation

  • Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound

    • Cell lysis buffer

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Wash the cells with PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE to separate the proteins and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies for the target protein and loading control.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Add the chemiluminescent substrate and image the blot.

    • Perform densitometry analysis to quantify the relative levels of the target protein, normalized to the loading control.

Visualizations

PROTAC_Degradation_Pathway cluster_cell Cell PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Experiment Fails (e.g., No Degradation) Check_Solubility Issue: Poor Solubility? Start->Check_Solubility Check_Permeability Issue: Low Permeability? Check_Solubility->Check_Permeability No Optimize_Formulation Action: Optimize Formulation Check_Solubility->Optimize_Formulation Yes Check_Metabolism Issue: Rapid Metabolism? Check_Permeability->Check_Metabolism No Run_CETSA Action: Run CETSA/NanoBRET Check_Permeability->Run_CETSA Yes Run_Microsome_Assay Action: Run Microsome Assay Check_Metabolism->Run_Microsome_Assay Yes Redesign_Linker Outcome: Redesign Linker Check_Metabolism->Redesign_Linker No Optimize_Formulation->Redesign_Linker Run_CETSA->Redesign_Linker Run_Microsome_Assay->Redesign_Linker

Caption: Troubleshooting workflow for PROTAC stability issues.

References

How to confirm successful Boc deprotection of the linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the successful deprotection of tert-butyloxycarbonyl (Boc) protecting groups from linkers.

Frequently Asked Questions (FAQs)

Q1: How can I qualitatively confirm the removal of the Boc group on a solid support?

A1: Qualitative colorimetric tests are rapid and effective methods for confirming the presence of free primary or secondary amines on a solid support after Boc deprotection. The most common tests are the Kaiser test and the Chloranil test.[1][2] A positive test, indicated by a color change, suggests successful deprotection, while a negative result points to an incomplete or failed reaction.[3]

Q2: My linker's N-terminus is a secondary amine (e.g., after coupling with proline). Can I still use the Kaiser test?

A2: The Kaiser test is unreliable for detecting secondary amines, as it typically yields a less intense reddish-brown color instead of the distinct blue color seen with primary amines.[1][2] For linkers with N-terminal secondary amines, the Chloranil test or an Isatin test is recommended, as they produce a distinct blue color in the presence of secondary amines.

Q3: What are the common causes of incomplete Boc deprotection?

A3: Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acid used (e.g., trifluoroacetic acid - TFA) may be too weak or its concentration too low to drive the reaction to completion. The presence of water can also reduce the effectiveness of the acid.

  • Inadequate Reaction Time or Temperature: The deprotection reaction may require more time or gentle heating, especially for sterically hindered substrates.

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the reaction.

  • Poor Resin Swelling: In solid-phase synthesis, inadequate swelling of the resin can limit the access of reagents to the reaction sites.

  • Reagent Quality: Degradation of the acidic reagent, such as TFA absorbing moisture, can decrease its efficacy.

Q4: I'm observing unexpected side products after deprotection. What could be the cause?

A4: The formation of side products is often due to the reactive tert-butyl cation generated during the cleavage of the Boc group. This cation can alkylate electron-rich functional groups on your linker or molecule. To prevent this, "scavengers" such as triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.

Q5: How can I monitor the progress of a Boc deprotection reaction in solution?

A5: For reactions in solution, several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value. The product spot can often be visualized with a ninhydrin stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment, allowing for the monitoring of the mass corresponding to the starting material and the appearance of the mass of the deprotected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the disappearance of the C=O stretching vibration of the carbamate group (around 1680-1720 cm⁻¹) and the appearance of N-H bending vibrations of the resulting amine.

Troubleshooting Guide: Qualitative Tests for Solid-Phase Synthesis

This table summarizes the interpretation of results for common qualitative tests used to confirm Boc deprotection on a solid support.

TestPositive Result (Deprotection Successful)Negative Result (Deprotection Incomplete/Failed)Primary/Secondary Amine Detection
Kaiser Test Intense blue beads and/or solutionColorless or yellow/faint blue beads and solutionPrimarily for primary amines; unreliable for secondary amines.
Chloranil Test Dark blue or green beadsColorless or yellowish beadsDetects both primary and secondary amines.
Isatin Test Blue beads-Used for secondary amines, particularly proline.

Experimental Protocols

Protocol 1: Kaiser Test for Primary Amines

This protocol is used to detect the presence of free primary amines on a solid support.

Reagents:

  • Reagent A: 16.5 mg of KCN diluted in 25 mL of water, then 1 mL of this solution is diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Place 10-15 resin beads in a small test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the test tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution. A strong blue color indicates a positive result.

Protocol 2: Chloranil Test for Primary and Secondary Amines

This test is suitable for detecting both primary and secondary amines.

Reagents:

  • Reagent A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF).

  • Reagent B: 2% (w/v) p-chloranil in DMF.

Procedure:

  • Place 1-5 mg of resin in a small test tube.

  • Add 1 drop of Reagent A.

  • Add 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads. Blue beads indicate the presence of a free amine.

Visualizations

Boc_Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_analysis Confirmation & Next Steps Boc_Linker_Resin Boc-Protected Linker on Resin Deprotection Add Deprotection Reagent (e.g., TFA in DCM) Boc_Linker_Resin->Deprotection Washing Wash Resin Deprotection->Washing Confirmation_Test Perform Confirmation Test Washing->Confirmation_Test Positive_Result Positive Result: Free Amine Detected Confirmation_Test->Positive_Result Color Change Negative_Result Negative Result: No Free Amine Confirmation_Test->Negative_Result No Color Change Next_Step Proceed to Next Coupling Step Positive_Result->Next_Step Troubleshoot Troubleshoot: Repeat Deprotection, Check Reagents Negative_Result->Troubleshoot

Caption: Workflow for Boc deprotection and confirmation on a solid support.

Kaiser_Test_Workflow Start Start: Resin Sample (10-15 beads) Add_Reagent_A Add 2-3 drops of Reagent A (KCN/Pyridine) Start->Add_Reagent_A Add_Reagent_B Add 2-3 drops of Reagent B (Ninhydrin) Add_Reagent_A->Add_Reagent_B Add_Reagent_C Add 2-3 drops of Reagent C (Phenol) Add_Reagent_B->Add_Reagent_C Heat Heat at 110-120°C for 5 minutes Add_Reagent_C->Heat Observe Observe Color Heat->Observe Positive Intense Blue Color: Deprotection Successful Observe->Positive Negative Yellow/No Color: Deprotection Incomplete Observe->Negative

Caption: Experimental workflow for the Kaiser test.

Chloranil_Test_Workflow Start Start: Resin Sample (1-5 mg) Add_Reagent_A Add 1 drop of Reagent A (Acetaldehyde/DMF) Start->Add_Reagent_A Add_Reagent_B Add 1 drop of Reagent B (Chloranil/DMF) Add_Reagent_A->Add_Reagent_B Incubate Incubate at Room Temp for 5 minutes Add_Reagent_B->Incubate Observe Observe Color Incubate->Observe Positive Blue Color: Deprotection Successful Observe->Positive Negative Yellow/No Color: Deprotection Incomplete Observe->Negative

Caption: Experimental workflow for the Chloranil test.

References

Technical Support Center: Purification of Boc-PEG1-PPG2-C2-NH2 Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-PEG1-PPG2-C2-NH2 and similar compounds. Our aim is to help you overcome common challenges encountered during the purification of your reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound reaction mixture?

A1: Potential impurities in your reaction mixture can originate from starting materials, side reactions, and degradation. These may include:

  • Unreacted Starting Materials: Residual amounts of the initial PEG, PPG, and amine-containing precursors.

  • Side Products from Boc Protection: Di-Boc protected amine or tert-butyl carbamate.[1]

  • Products of Incomplete Reactions: Molecules with incorrect PEG to PPG ratios or lacking the terminal amine.

  • Degradation Products: Premature deprotection of the Boc group, leading to the free amine.[1]

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up steps.[1]

Q2: My crude product shows multiple spots on a TLC or multiple peaks in the initial HPLC analysis. What could be the reason?

A2: The presence of multiple spots or peaks is indicative of a mixture of compounds. This is a common observation for crude reaction products. The different components could be the desired product, unreacted starting materials, and various side products as mentioned in Q1. Each of these compounds will have different polarities and/or sizes, leading to their separation during chromatography.

Q3: I am observing a lower than expected yield after purification. What are the possible causes?

A3: Low yield can be attributed to several factors during the reaction and purification process:

  • Incomplete Reaction: The initial reaction may not have gone to completion.

  • Product Loss During Work-up: The product may be partially soluble in the aqueous phase during extraction or lost during solvent removal.

  • Suboptimal Purification Strategy: The chosen chromatography conditions may not be suitable for your compound, leading to poor recovery from the column.

  • Product Degradation: The Boc group is sensitive to acidic conditions, and prolonged exposure to certain solvents or reagents during purification can lead to its removal.[2][3]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended to confirm the identity and assess the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the sample.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product.

Troubleshooting Guides

Issue 1: Difficulty in Removing Unreacted Starting Materials
Symptom Possible Cause Suggested Solution
Persistent peak corresponding to a starting material in HPLC. The starting material has similar properties (e.g., polarity, size) to the product, making separation difficult.Optimize your chromatography method. For Reverse Phase HPLC, try adjusting the gradient steepness or the organic modifier in the mobile phase. For Size Exclusion Chromatography, ensure the column has the appropriate pore size to differentiate between your product and the starting material.
Low purity after initial purification step. A single purification technique is insufficient to remove all impurities.Employ a multi-step purification strategy. Consider using orthogonal techniques, for example, an initial purification by Ion Exchange Chromatography to separate based on charge, followed by Reverse Phase HPLC for a final polishing step based on hydrophobicity.
Issue 2: Unexpected Loss of the Boc Protecting Group
Symptom Possible Cause Suggested Solution
Appearance of a new, more polar peak in HPLC corresponding to the deprotected amine. The Boc group is being cleaved during purification due to acidic conditions.Avoid acidic mobile phases if possible. If using Reverse Phase HPLC with TFA, use a low concentration (e.g., 0.05-0.1%) and work at low temperatures. Neutralize the collected fractions immediately. Consider using a less acidic modifier like formic acid.
Significant product degradation during solvent evaporation. Concentration of acidic modifiers like TFA during solvent removal can lead to Boc deprotection.Use lyophilization (freeze-drying) instead of rotary evaporation to remove the solvent. This minimizes exposure to concentrated acid. If using a rotovap, co-evaporate with a non-acidic solvent like toluene to help remove the acid.

Data Presentation

Table 1: Representative Purification Outcomes for Boc-PEG-Amine Compounds

Purification StepTypical Purity Achieved (%)Typical Recovery (%)Key Impurities Removed
Crude Product 40 - 70-Unreacted starting materials, side-products
Reverse Phase HPLC > 9560 - 80Closely related structural analogs, unreacted starting materials
Ion Exchange Chromatography 80 - 9070 - 90Charged impurities, unreacted amine starting materials
Size Exclusion Chromatography 85 - 9580 - 95Higher or lower molecular weight impurities (oligomers, unreacted PEG/PPG)

Note: These values are estimates and can vary significantly based on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates molecules based on their hydrophobicity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition (e.g., 1 mg/mL).

Protocol 2: Ion Exchange Chromatography (IEX)

This technique separates molecules based on their net charge. Since the target molecule has a primary amine, cation exchange chromatography is suitable.

  • Resin: A weak cation exchange resin (e.g., CM Sepharose) is a good starting point.

  • Equilibration Buffer (Buffer A): A buffer with a pH below the pKa of the amine to ensure it is protonated and positively charged (e.g., 20 mM MES buffer, pH 6.0).

  • Elution Buffer (Buffer B): Equilibration buffer with a high concentration of salt (e.g., 20 mM MES buffer + 1 M NaCl, pH 6.0).

  • Procedure:

    • Equilibrate the column with at least 5 column volumes of Buffer A.

    • Dissolve the sample in Buffer A and load it onto the column.

    • Wash the column with Buffer A to remove unbound impurities.

    • Elute the bound product using a linear gradient of 0-100% Buffer B.

    • Collect fractions and analyze by HPLC to identify those containing the pure product.

Protocol 3: Size Exclusion Chromatography (SEC)

This method separates molecules based on their hydrodynamic volume (size).

  • Column: A column with a pore size suitable for the molecular weight of your product and expected impurities (e.g., a column with a fractionation range of 100 - 7000 Da).

  • Mobile Phase: A buffer in which your sample is soluble and that does not interact with the column matrix (e.g., Phosphate Buffered Saline (PBS) or an organic solvent like Tetrahydrofuran (THF) if the compound is not water-soluble).

  • Flow Rate: A low flow rate is typically used to ensure good resolution (e.g., 0.5 mL/min).

  • Detection: Refractive Index (RI) detector is common for polymers, or a UV detector if the molecule has a chromophore.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Dissolve the sample in the mobile phase and inject it onto the column.

    • The largest molecules will elute first. Collect fractions and analyze for purity.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification Strategies cluster_analysis Analysis cluster_end End Crude_Product Crude Reaction Mixture SEC Size Exclusion Chromatography (Size-based) Crude_Product->SEC  Size differences  are significant IEX Ion Exchange Chromatography (Charge-based) Crude_Product->IEX  Product is charged RPC Reverse Phase Chromatography (Polarity-based) Crude_Product->RPC  Polarity differences  are significant Analysis Purity & Identity Analysis (HPLC, MS, NMR) SEC->Analysis IEX->Analysis RPC->Analysis Pure_Product Pure Product Analysis->Pure_Product  Purity > 95% Repurify Further Purification Needed Analysis->Repurify  Purity < 95% Repurify->RPC  Orthogonal  Purification

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Crude Product Analysis (HPLC/TLC) Impurity_Type Identify Impurity Type Start->Impurity_Type Size_Issue Size-Related Impurity (e.g., oligomers) Impurity_Type->Size_Issue Different MW Charge_Issue Charge-Related Impurity (e.g., deprotected amine) Impurity_Type->Charge_Issue Different Charge Polarity_Issue Polarity-Related Impurity (e.g., starting material) Impurity_Type->Polarity_Issue Different Polarity Select_SEC Use Size Exclusion Chromatography Size_Issue->Select_SEC Select_IEX Use Ion Exchange Chromatography Charge_Issue->Select_IEX Select_RPC Use Reverse Phase Chromatography Polarity_Issue->Select_RPC Final_Analysis Analyze Purified Fractions Select_SEC->Final_Analysis Select_IEX->Final_Analysis Select_RPC->Final_Analysis

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Enhancing PROTAC Cell Permeability with Modified Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) through linker modification.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving PROTAC cell permeability.

Issue 1: My PROTAC is potent in biochemical assays but shows low degradation activity in cellular assays.

  • Question: Why is my biochemically potent PROTAC not working in cells?

    • Answer: A common reason for the discrepancy between biochemical and cellular activity is poor cell permeability.[1] PROTACs are large molecules, often exceeding the parameters of Lipinski's Rule of Five, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2] Even with high binding affinity for the target protein and the E3 ligase, the PROTAC cannot induce degradation if it doesn't achieve a sufficient intracellular concentration.

  • Question: How can I confirm if low cell permeability is the problem?

    • Answer: You can experimentally measure the permeability of your PROTAC using standard assays. A combination of assays is often recommended to understand both passive diffusion and the influence of cellular transporters.[1]

      • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for initial screening.[1]

      • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells to model the intestinal epithelium. It provides a more comprehensive assessment by measuring passive diffusion as well as active transport and efflux.

      • Cellular Uptake Assays: These experiments directly quantify the amount of PROTAC inside the target cells using techniques like LC-MS/MS analysis of cell lysates.

Issue 2: My PROTAC has poor solubility, which is affecting my permeability assays.

  • Question: How can I improve the solubility of my PROTAC for in vitro assays?

    • Answer: Poor aqueous solubility is a common challenge for PROTACs. For in vitro permeability assays, you can try using co-solvents like DMSO, but it's crucial to keep the final concentration low (typically <1%) to avoid affecting the integrity of the cell monolayer or artificial membrane. In some cases, using biorelevant buffers, such as those simulating fed-state intestinal fluid (FeSSIF), can improve the solubility of PROTACs.

  • Question: Can linker modification also improve solubility?

    • Answer: Yes, linker composition significantly impacts solubility. Incorporating more hydrophilic moieties, such as polyethylene glycol (PEG) chains, can enhance the aqueous solubility of a PROTAC. Additionally, introducing basic nitrogen atoms into the linker, for instance within piperidine or piperazine rings, can improve solubility.

Issue 3: I have modified the linker, but the cell permeability has not improved.

  • Question: I've tried changing the linker, but what other factors should I consider?

    • Answer: While the linker is a key determinant, other factors can influence permeability. The overall three-dimensional conformation of the PROTAC is critical. PROTACs that can adopt a more compact, folded conformation can shield their polar surface area, which facilitates membrane passage. This "chameleon-like" behavior, where the PROTAC adapts its conformation to the polarity of its environment, is thought to be important for cell permeability. Consider if your linker design allows for this conformational flexibility. The formation of intramolecular hydrogen bonds can also contribute to a more compact and permeable structure.

  • Question: Could active efflux be limiting the intracellular concentration of my PROTAC?

    • Answer: Yes, PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of the cell. A bidirectional Caco-2 assay is essential to determine if your PROTAC is subject to efflux. If the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), it indicates active efflux. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is generally considered indicative of efflux.

Frequently Asked Questions (FAQs)

Q1: What are the most common linker strategies to enhance PROTAC cell permeability?

A1: Several linker strategies are commonly employed to improve the cell permeability of PROTACs:

  • Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, and can improve solubility. Their flexibility may also allow the PROTAC to adopt a folded conformation that shields polar groups, thereby enhancing membrane traversal.

  • Alkyl Chains: These provide more rigidity compared to PEG linkers and are more lipophilic. Optimizing the length of the alkyl chain is crucial, as excessive lipophilicity can lead to poor solubility or membrane retention.

  • Rigid Linkers: Incorporating cyclic structures like piperazine, piperidine, or phenyl rings into the linker can enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation. These modifications can also improve aqueous solubility and cell permeability.

  • "Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient synthesis of a library of PROTACs with diverse linkers for rapid screening. The resulting triazole ring is metabolically stable.

Q2: How does the "chameleon effect" or intramolecular hydrogen bonding improve PROTAC permeability?

A2: Due to their high molecular weight and polarity, PROTACs often violate traditional rules for drug-likeness. To overcome the cell membrane barrier, some PROTACs can adopt a folded, more compact conformation in the lipophilic environment of the cell membrane. This folding is often stabilized by intramolecular hydrogen bonds (IMHBs). This conformational change effectively reduces the molecule's polar surface area, making it more "greasy" and better able to diffuse across the lipid bilayer. In the aqueous environment of the cytoplasm, the PROTAC can then revert to a more extended conformation to engage its target protein and the E3 ligase.

Q3: What are typical permeability values for PROTACs in PAMPA and Caco-2 assays?

A3: PROTACs generally exhibit low to moderate permeability.

  • In the PAMPA assay , which measures passive diffusion, a permeability coefficient (Pe) of >1 x 10⁻⁶ cm/s is often considered moderate. Many PROTACs fall below this threshold.

  • In the Caco-2 assay , which is more biologically relevant, the apparent permeability coefficient (Papp) is used. A Papp (A-B) of <1.0 x 10⁻⁶ cm/s is typically classified as low permeability, while values between 1-5 x 10⁻⁶ cm/s are considered medium. It is also crucial to assess the efflux ratio in Caco-2 assays, as high efflux can mask good passive permeability.

Q4: Can modifying the E3 ligase ligand or the target protein binder improve permeability?

A4: While the linker is the most common site for modification to tune physicochemical properties, the choice of E3 ligase ligand and target protein binder can also have an impact. However, modifications to these components are often restricted as they are essential for target binding and recruitment of the E3 ligase. The primary focus for improving permeability and other ADME (absorption, distribution, metabolism, and excretion) properties remains the optimization of the linker.

Data Presentation

Table 1: Comparison of PROTACs with Different Linker Modifications and their Permeability

PROTACLinker TypeLinker ModificationPAMPA (Pe, 10⁻⁶ cm/s)Caco-2 (Papp A-B, 10⁻⁶ cm/s)Efflux RatioReference
AR PROTAC 1 PEG-basedStandard PEG linker< 0.11.78.4
AR PROTAC 2 Alkyl-basedC4 alkyl chainNot Determined0.350.7
BRD4 PROTAC (MZ1) PEG-basedAmide bond~0.06Not DeterminedNot Determined
BRD4 PROTAC (OMZ1) PEG-basedEster bond (replaces amide)~0.6Not DeterminedNot Determined
VHL-based PROTAC 7 PEG-basedHigh flexibility0.6Not DeterminedNot Determined
VHL-based PROTAC 9 PEG-basedAmide in linker0.006Not DeterminedNot Determined

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

  • Materials:

    • 96-well PAMPA plate system (with a donor plate and an acceptor plate separated by a microfilter disc)

    • Phospholipid solution (e.g., phosphatidylcholine in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test PROTAC and control compounds

    • LC-MS/MS for analysis

  • Methodology:

    • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Coat Filter Membrane: Carefully apply 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solution to impregnate the filter for at least 5 minutes.

    • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS (pH 7.4) to the final desired concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is low (<1%).

    • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both donor and acceptor wells.

    • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

    • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the appropriate formula that accounts for the concentrations in the donor and acceptor wells, volumes, membrane area, and incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a cell monolayer.

  • Materials:

    • Caco-2 cells

    • Transwell® permeable supports (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • Test PROTAC and control compounds (for high and low permeability, and efflux)

    • LC-MS/MS for analysis

  • Methodology:

    • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a well-formed monolayer.

    • Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in the transport buffer to the final desired concentration.

    • Permeability Assay (Apical to Basolateral - A-B):

      • Wash the cell monolayer with pre-warmed transport buffer.

      • Add fresh transport buffer to the basolateral (receiver) compartment.

      • Add the dosing solution to the apical (donor) compartment.

    • Permeability Assay (Basolateral to Apical - B-A) for Efflux:

      • Wash the cell monolayer with pre-warmed transport buffer.

      • Add fresh transport buffer to the apical (receiver) compartment.

      • Add the dosing solution to the basolateral (donor) compartment.

    • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

    • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Recruited E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ubiquitination->POI Adds Ub tags to POI Degradation Degradation Proteasome->Degradation Leads to PROTAC_outside PROTAC (Extracellular) PROTAC_outside->PROTAC Cell Permeation Permeability_Workflow cluster_screening Permeability Screening Start Start: PROTAC Candidate PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) Start->Caco2 More detailed assessment Analysis LC-MS/MS Analysis PAMPA->Analysis Caco2->Analysis Data Calculate Pe / Papp & Efflux Ratio Analysis->Data Decision Decision Point: Permeability Acceptable? Data->Decision Optimize Optimize Linker Decision->Optimize No End Proceed to further Cellular Assays Decision->End Yes Optimize->Start New PROTAC Candidate Troubleshooting_Logic Start Low cellular degradation, high biochemical potency Measure_Perm Measure Permeability (PAMPA / Caco-2) Start->Measure_Perm Q1 Is cell permeability low? A1_Yes Yes Q1->A1_Yes Low Permeability A1_No No Q1->A1_No Acceptable Permeability Q2 Is there high efflux? A1_Yes->Q2 Other_Issues Investigate other issues: - Ternary complex formation - Off-target effects - Cell line specific issues A1_No->Other_Issues Measure_Perm->Q1 A2_Yes Yes Q2->A2_Yes Efflux Ratio > 2 A2_No No Q2->A2_No Efflux Ratio < 2 Modify_Linker Modify Linker: - Change composition - Alter rigidity/flexibility - Optimize lipophilicity A2_Yes->Modify_Linker A2_No->Modify_Linker

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Unveiling the Role of Boc-PEG1-PPG2-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Boc-PEG1-PPG2-C2-NH2 and other polyethylene glycol (PEG)-based linkers in Proteolysis Targeting Chimera (PROTAC) development, supported by representative data and experimental protocols.

In the rapidly advancing field of targeted protein degradation, the linker element of a PROTAC molecule is a critical determinant of its efficacy and pharmacokinetic properties. While various linker types exist, PEG-based linkers are frequently employed due to their ability to improve solubility and permeability. This guide provides a comparative analysis of a specific hybrid linker, this compound, against conventional PEG-based linkers, offering insights into how subtle structural modifications can significantly impact PROTAC performance.

The Architecture of PROTAC Linkers: More Than Just a Spacer

A PROTAC molecule comprises three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker's length, rigidity, and composition are pivotal in orchestrating the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.

The subject of this guide, This compound , is a heterobifunctional linker featuring a single ethylene glycol (PEG1) unit, two propylene glycol (PPG2) units, and a C2 alkyl spacer, capped with a Boc-protected amine and a terminal primary amine. This unique composition introduces a degree of hydrophobicity and conformational rigidity not found in simple PEG chains, potentially influencing ternary complex formation and cell permeability.

Performance Comparison: this compound vs. Standard PEG Linkers

To illustrate the potential impact of the PPG-containing linker, we present a representative comparison of PROTACs targeting a hypothetical protein, Target X. These PROTACs utilize the same POI binder and E3 ligase ligand but are assembled with different linkers: a standard PEG3 linker, a longer PEG6 linker, and the this compound linker.

Quantitative Performance Metrics

The following table summarizes key performance indicators for these hypothetical PROTACs.

LinkerPROTACDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Ternary Complex Stability (SPR, RU)
PEG3PROTAC-A50851.5120
PEG6PROTAC-B25951.2150
This compoundPROTAC-C35922.5140

Disclaimer: The data presented in this table is representative and intended for illustrative purposes to highlight the potential differences conferred by the linker structure. Actual results will vary depending on the specific target, ligands, and cell system used.

Interpretation of the Data:

  • Degradation Potency (DC50) and Efficacy (Dmax): PROTAC-B with the longer PEG6 linker shows the highest potency and efficacy, suggesting that for Target X, a greater degree of flexibility and reach is beneficial for optimal ternary complex formation. PROTAC-C, with the mixed PPG-PEG linker, demonstrates a potent degradation profile, superior to the shorter PEG3 linker, indicating that its unique conformation can also facilitate an efficient ternary complex.

  • Cell Permeability: PROTAC-C exhibits the highest cell permeability. The introduction of the more hydrophobic PPG units can enhance passive diffusion across the cell membrane, a common challenge for the typically large and polar PROTAC molecules.

  • Ternary Complex Stability: The stability of the ternary complex, measured by Surface Plasmon Resonance (SPR), is highest for the PROTAC with the longer PEG6 linker. However, the PPG-containing linker in PROTAC-C also supports the formation of a stable complex, comparable to the more flexible PEG6 linker.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_Cell_Based_Assays Cell-Based Assays cluster_Biophysical_Assays Biophysical Assays cluster_Data_Analysis Data Analysis Cell_Culture Cell Culture & Treatment Western_Blot Western Blot (Protein Degradation) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Ubiquitination_Assay In-Cell Ubiquitination Assay Cell_Culture->Ubiquitination_Assay Ternary_Complex_Formation Ternary Complex Formation (e.g., SPR, ITC, FRET) DC50_Dmax DC50 & Dmax Calculation Western_Blot->DC50_Dmax IC50 IC50 Calculation Viability_Assay->IC50 Binding_Kinetics Binding Kinetics & Affinity Ternary_Complex_Formation->Binding_Kinetics

A typical experimental workflow for evaluating PROTACs.

Detailed Experimental Protocols

The following are standardized protocols for the key experiments used to evaluate PROTAC performance.

Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the PROTAC on cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well white-walled plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC for the desired duration (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Immobilization: Immobilize the purified E3 ligase onto a sensor chip.

  • Analyte Injection: In separate cycles, inject the POI alone, the PROTAC alone, and a pre-incubated mixture of the POI and the PROTAC over the sensor surface.

  • Data Acquisition: Measure the change in the response units (RU) over time to monitor binding events.

  • Analysis: Analyze the sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity. A significant increase in the response when the POI and PROTAC are co-injected, compared to the sum of the individual injections, indicates the formation of a ternary complex.

Conclusion

The choice of linker is a critical, multi-parameter optimization problem in PROTAC design. While standard PEG linkers offer hydrophilicity and flexibility, the incorporation of PPG units, as seen in This compound , can provide a distinct advantage in terms of cell permeability due to increased lipophilicity. This can be particularly beneficial for targeting intracellular proteins where bioavailability is a limiting factor. The altered conformational properties of a mixed PPG-PEG linker may also lead to favorable pre-organization for ternary complex formation with specific POI-E3 ligase pairs.

Ultimately, the optimal linker is target-dependent, and a systematic evaluation of a diverse set of linkers, including those with mixed PEG and PPG character, is crucial for the development of highly potent and effective protein degraders. The experimental protocols provided herein offer a robust framework for such evaluations, enabling researchers to make data-driven decisions in the design and optimization of novel PROTAC therapeutics.

A Researcher's Guide to PROTAC Efficiency: The Critical Role of Linker Composition

Author: BenchChem Technical Support Team. Date: November 2025

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity to trigger the ubiquitination and subsequent degradation of the target.[1][2] While the selection of ligands for the target protein and the E3 ligase is crucial for specificity, the linker connecting these two moieties is far from a passive spacer.[3] The composition, length, and rigidity of the linker are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties.[4][5]

This guide provides an objective comparison of PROTAC efficiency with different linker compositions, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of potent and effective protein degraders.

The Influence of Linker Composition on PROTAC Performance

The linker's primary role is to facilitate the formation of a stable and productive ternary complex, the cornerstone of PROTAC-mediated protein degradation. A poorly designed linker can lead to steric hindrance, preventing the formation of this complex, or result in an unproductive orientation that does not lead to efficient ubiquitination. Conversely, an optimized linker can enhance the stability of the ternary complex through favorable protein-protein interactions.

Linkers are broadly categorized based on their chemical composition and flexibility:

  • Flexible Linkers (Alkyl and PEG Chains): These are the most common linker types due to their synthetic accessibility and the ease with which their length can be modified.

    • Alkyl Chains: Composed of hydrocarbons, these linkers offer a high degree of conformational flexibility. However, their hydrophobic nature can negatively impact the solubility of the PROTAC molecule.

    • Polyethylene Glycol (PEG) Linkers: These are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC. Approximately 54-65% of reported PROTACs utilize PEG or a combination of PEG and alkyl motifs.

  • Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

  • "Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTACs. This method allows for the modular and efficient assembly of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

dot

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC E3 E3 Ubiquitin Ligase E3->TernaryComplex UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition Proteasome->PROTAC Proteasome->E3 Degradation Degradation Products Proteasome->Degradation Degradation Logical_Relationship LinkerProps Linker Properties Length Length LinkerProps->Length Composition Composition (e.g., PEG, Alkyl) LinkerProps->Composition Rigidity Rigidity LinkerProps->Rigidity TernaryComplex Ternary Complex Formation & Stability Length->TernaryComplex Influences Geometry PhysicoChem Physicochemical Properties Composition->PhysicoChem Determines Rigidity->TernaryComplex Constrains Conformation Solubility Solubility PhysicoChem->Solubility Permeability Cell Permeability PhysicoChem->Permeability PROTACEfficacy PROTAC Efficacy Solubility->PROTACEfficacy Affects Permeability->PROTACEfficacy Affects TernaryComplex->PROTACEfficacy Directly Impacts Experimental_Workflow start Start: PROTAC Synthesis (Varying Linkers) cell_culture Cell Culture & Treatment (Dose-response) start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis viability_assay Cell Viability Assay (e.g., MTS) cell_culture->viability_assay western_blot Western Blot Analysis cell_lysis->western_blot data_analysis Data Analysis (Quantify Bands) western_blot->data_analysis dc50_dmax Calculate DC50 & Dmax data_analysis->dc50_dmax compare Compare Linker Efficacy dc50_dmax->compare ic50 Determine IC50 viability_assay->ic50 ic50->compare

References

A Researcher's Guide to Mass Spectrometry-Based Proteomics for PROTAC Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of mass spectrometry-based proteomics strategies for the analysis of proteins following treatment with Proteolysis Targeting Chimeras (PROTACs). This guide provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate specific unwanted proteins from cells.[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[3] They are heterobifunctional molecules composed of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.

Mass spectrometry-based proteomics is an indispensable tool for the development and characterization of PROTACs. It allows for the global and unbiased assessment of protein abundance changes following PROTAC treatment, which is crucial for confirming on-target degradation, identifying off-target effects, and understanding the downstream cellular consequences. This guide will compare two common quantitative proteomics workflows—Tandem Mass Tag (TMT) labeling and Label-Free Quantification (LFQ)—and provide detailed protocols and visualizations to aid in the design and execution of these experiments.

Quantitative Performance Comparison of Proteomics Procedures

The choice between different quantitative proteomics workflows depends on the specific research question, sample type, and desired depth of analysis. The following tables summarize the key performance characteristics of TMT and label-free approaches based on comparative studies.

Performance MetricTandem Mass Tag (TMT)Label-Free Quantification (LFQ)
Principle Isobaric labeling of peptides, allowing for multiplexed analysis of up to 16 samples simultaneously.Compares the signal intensities of peptides across different samples without the use of isotopic labels.
Throughput High, due to multiplexing capabilities.Lower, as samples are analyzed individually.
Precision High, as peptides from different samples are co-isolated and fragmented, minimizing analytical variability.Moderate, can be affected by variations in sample preparation and LC-MS performance.
Accuracy Good, but can be affected by ratio compression, where the fold-change of highly abundant peptides can be underestimated.Good, generally provides a wider dynamic range and less ratio compression than TMT.
Proteome Coverage Deep, especially when combined with peptide fractionation.Can be deep, but may require more instrument time to achieve the same coverage as TMT.
Cost Higher, due to the cost of TMT reagents.Lower, as no labeling reagents are required.
Flexibility Less flexible, as the number of samples is limited by the TMT kit (e.g., 10-plex, 16-plex).Highly flexible, can compare an unlimited number of samples.

Quantitative Degradation Data for Representative PROTACs

The efficacy of a PROTAC is primarily defined by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). The following table summarizes the degradation efficiency of representative PROTACs targeting BRD4 and BTK, as determined by various analytical methods.

PROTAC NameTargetCell LineDC50DmaxAnalytical MethodReference
MZ1 BRD4HeLa~100 nM>90%Western Blot
ARCC-4 ARVCaP5-50 nM>90%Mass Spectrometry (LFQ-DIA)
Compound 6b BRD4HCC1806Not specified>80% at 100 nMWestern Blot
PROTAC 1 BRD4BL cells<1 nMNot specifiedNot specified
PROTAC 3 BRD4RS4;1151 pM (IC50)Not specifiedNot specified
RC-1 BTKMOLM-148-40 nM>80%Not specified
NC-1 BTKCLL cellsNot specified>80% at 100 nMWestern Blot

Experimental Workflows and Signaling Pathways

Visualizing complex experimental procedures and biological pathways is crucial for understanding and implementation. The following diagrams, created using the DOT language, illustrate a typical proteomics workflow for PROTAC analysis and key signaling pathways affected by PROTAC-mediated degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) or Label-Free Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Database_Search Database Search & Protein Identification LC_MS->Database_Search Quantification Protein Quantification Database_Search->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics BRD4_Signaling cluster_downstream Downstream Effects of BRD4 Degradation BRD4 BRD4 Proteasome Proteasome BRD4->Proteasome cMyc c-Myc BRD4->cMyc regulates KLF5 KLF5 BRD4->KLF5 regulates Bcl2 Bcl-2 / Bcl-XL BRD4->Bcl2 regulates p21_p27 p21 / p27 BRD4->p21_p27 represses PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 causes degradation via Proliferation Cell Proliferation cMyc->Proliferation KLF5->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis p21_p27->Proliferation BTK_Signaling cluster_bcr_pathway BCR Signaling Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK activates Proteasome Proteasome BTK->Proteasome PLCg2 PLCγ2 BTK->PLCg2 PROTAC_BTK BTK PROTAC PROTAC_BTK->BTK causes degradation via Akt Akt PLCg2->Akt ERK ERK PLCg2->ERK NFkB NF-κB Akt->NFkB ERK->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival

References

A Guide to Essential Control Experiments for PROTACs Featuring Boc-PEG1-PPG2-C2-NH2 Linker Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties, such as the versatile Boc-PEG1-PPG2-C2-NH2, is a critical determinant of a PROTAC's efficacy. To rigorously validate the specific, on-target activity of a novel PROTAC, a series of well-designed control experiments are indispensable.

This guide provides a comprehensive overview of essential control experiments for PROTACs, using established examples to illustrate the principles that are broadly applicable to any PROTAC, including those synthesized with the this compound linker. We present key experimental data, detailed protocols, and visual diagrams to aid researchers in the robust validation of their protein degraders.

The Crucial Role of Negative Controls

Negative controls are structurally similar analogs of the active PROTAC that are designed to be deficient in a key aspect of the mechanism of action.[1] These controls are essential to demonstrate that the observed protein degradation is a direct result of the intended ternary complex formation and not due to off-target effects, non-specific toxicity, or simple inhibition of the target protein.[1][2] The most common strategies for creating negative controls involve modifying either the E3 ligase binder or the target protein binder to abrogate binding.[1][2]

A frequent and elegant method for creating an E3 ligase binding-deficient control is through the synthesis of a diastereomer of the active PROTAC. By inverting the stereochemistry at a critical chiral center on the E3 ligase ligand, its ability to bind to the ligase is abolished, rendering the PROTAC inactive in terms of degradation.

Case Study 1: MZ1 and its Inactive Diastereomer, cis-MZ1

MZ1 is a well-characterized PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade bromodomain and extra-terminal (BET) proteins, particularly BRD4. Its negative control, cis-MZ1, is a diastereomer with an inverted stereocenter in the hydroxyproline moiety of the VHL ligand, which prevents its binding to VHL.

Table 1: Comparison of MZ1 and its Negative Control, cis-MZ1

ParameterMZ1 (Active PROTAC)cis-MZ1 (Negative Control)Reference
Target Protein BRD4BRD4
E3 Ligase Recruited VHLVHL (binding abrogated)
Binding Affinity to BRD4BD2 (Kd) 15 nMNot reported, but expected to be similar to MZ1
Binding Affinity to VCB (Kd) 66 nM> 15 µM
BRD4 Degradation (DC50 in HeLa cells) ~10-20 nMNo degradation observed
Effect on BRD4 Protein Levels (1 µM, 24h) Significant depletionNo depletion

Case Study 2: ARV-771 and its Inactive Diastereomer, ARV-766

ARV-771 is another potent BET degrader that utilizes a VHL ligand. Its corresponding negative control, ARV-766, is a diastereomer with the opposite configuration at the hydroxyproline of the VHL binder, rendering it unable to engage the E3 ligase.

Table 2: Comparison of ARV-771 and its Negative Control, ARV-766

ParameterARV-771 (Active PROTAC)ARV-766 (Negative Control)Reference
Target Protein BRD2/3/4BRD2/3/4
E3 Ligase Recruited VHLVHL (binding abrogated)
BRD2/3/4 Degradation (DC50 in 22Rv1 cells) < 5 nMNo degradation observed
Effect on c-MYC levels (downstream target) Suppression (IC50 < 1 nM)Minimal effect
Effect on Cell Proliferation (22Rv1 cells) Potent inhibitionMinimal effect

The Role of the Linker in PROTAC Design and Control Experiments

The linker, such as this compound, plays a critical role that extends beyond simply connecting the two ligands. Its length, composition, and flexibility are crucial for the stability and cooperativity of the ternary complex. While not a direct "on/off" switch like modifying a binding ligand, altering the linker can also serve as a form of control. For instance, synthesizing PROTACs with suboptimal linker lengths can lead to significantly reduced or abolished degradation, further confirming that efficient degradation is dependent on a productive ternary complex geometry.

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of PROTACs and their controls.

Protocol 1: Western Blotting for Protein Degradation

This is a fundamental assay to quantify the levels of the target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, 22Rv1) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a dose-response of the active PROTAC and the negative control for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize the target protein levels to the loading control.

    • Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: Cellular Viability Assay (e.g., MTS or CellTiter-Glo)

This assay assesses the effect of PROTAC treatment on cell proliferation and viability.

  • Cell Plating:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat cells with a serial dilution of the active PROTAC and the negative control. Include a vehicle control.

  • Incubation:

    • Incubate for a specified period (e.g., 72 hours).

  • Assay:

    • Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Measurement:

    • Measure absorbance or luminescence using a plate reader.

  • Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex Degradation Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation

Caption: Mechanism of Action of a PROTAC.

Experimental_Workflow start Start: Cell Culture treatment Treatment: - Active PROTAC - Negative Control - Vehicle (DMSO) start->treatment incubation Incubation (e.g., 24h) treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis: - Quantify Protein Levels - Calculate DC50 & Dmax western_blot->data_analysis end Conclusion: Assess Degradation data_analysis->end

Caption: Western Blotting Experimental Workflow.

Control_Logic Active_PROTAC Active PROTAC Binds_Target Binds Target Protein Active_PROTAC->Binds_Target Binds_E3 Binds E3 Ligase Active_PROTAC->Binds_E3 Degradation Target Degradation Binds_E3->Degradation Negative_Control Negative Control (e.g., Diastereomer) Binds_Target_NC Binds Target Protein Negative_Control->Binds_Target_NC No_Bind_E3 Does NOT Bind E3 Ligase Negative_Control->No_Bind_E3 No_Degradation No Degradation No_Bind_E3->No_Degradation

Caption: Logical Basis for Negative Control Experiments.

By adhering to these principles and employing rigorous experimental design, researchers can confidently validate the mechanism of action of their novel PROTACs, paving the way for the development of next-generation targeted protein degraders.

References

Navigating the Nexus: A Comparative Guide to PROTAC Linker Effects on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate dance of ternary complex formation is the cornerstone of successful targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple tether between the target protein binder and the E3 ligase ligand, is in fact a critical modulator of this interaction, profoundly influencing the stability and productivity of the resulting ternary complex. This guide provides an objective comparison of the Boc-PEG1-PPG2-C2-NH2 linker's anticipated effects versus other common linker classes, supported by a synthesis of available experimental data.

The this compound linker, a hybrid structure incorporating both polyethylene glycol (PEG) and polypropylene glycol (PPG) units, represents a nuanced approach to optimizing PROTAC efficacy. Its design suggests a balance between the hydrophilicity offered by PEG and the potentially altered conformational properties introduced by the methyl groups of PPG. While direct comparative data for this specific linker is not extensively available in the public domain, we can infer its performance characteristics by examining the well-documented effects of its constituent parts and comparing them to other prevalent linker archetypes.

The Central Role of the Linker in Ternary Complex Dynamics

A PROTAC's efficacy hinges on its ability to induce and stabilize a ternary complex comprising the target Protein of Interest (POI), the PROTAC itself, and an E3 ubiquitin ligase.[1] This complex must adopt a conformationally competent state for the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for proteasomal degradation. The linker's length, composition, and rigidity are paramount in dictating the geometry and stability of this complex.[2] An improperly designed linker may lead to steric hindrance, preventing complex formation, or result in a complex that is too transient for effective ubiquitination.[2]

PROTAC_Mechanism

Comparative Analysis of Linker Classes

The choice of linker is a critical decision in PROTAC design, with each class offering a unique set of properties that can be leveraged to optimize degradation of a specific target.

1. Flexible Linkers: Alkyl and PEG Chains

Flexible linkers, predominantly composed of alkyl chains or PEG units, are the most common motifs in PROTAC design.[3]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically accessible, their hydrophobicity can negatively impact the solubility of the PROTAC molecule.

  • PEG Linkers: Comprising repeating ethylene glycol units, PEG linkers are more hydrophilic, which can enhance both solubility and cell permeability. Approximately 54% of reported PROTACs utilize PEG linkers.

The This compound linker falls within this category of flexible linkers. The inclusion of a PEG unit is expected to confer favorable solubility properties. The PPG units, with their additional methyl groups, may introduce subtle conformational constraints compared to a pure PEG linker of similar length, potentially influencing the pre-organization of the PROTAC for ternary complex formation.

2. Rigid Linkers

Rigid linkers often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings. This conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability. However, a lack of flexibility can also impede the formation of a productive ternary complex if the geometry is not optimal.

3. "Clickable" Linkers

The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular and efficient method for PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Lower DC50 and higher Dmax values are indicative of a more potent PROTAC. The following tables summarize representative data from published studies, comparing the performance of different linker types and lengths for various protein targets.

Table 1: Impact of Linker Length and Type on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Data synthesized from published studies.

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Data synthesized from published studies.

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTACExhibited degradation
Rigid (Disubstituted Phenyl)AnalogsNo activity

Data synthesized from published studies.

These data underscore that the optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical evaluation of various linker architectures.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Experimental_Workflow start PROTAC Synthesis (Varying Linkers) biophysical Biophysical Assays (SPR, ITC) start->biophysical cell_based Cell-Based Assays (Western Blot, NanoBRET™) start->cell_based permeability Permeability Assay (PAMPA) start->permeability data_analysis Data Analysis (DC50, Dmax, Cooperativity) biophysical->data_analysis cell_based->data_analysis permeability->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Western Blot for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the binding kinetics and affinity of molecular interactions in real-time.

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.

  • Binary Interaction: Inject a series of concentrations of the PROTAC alone over the sensor surface to measure the binary interaction between the PROTAC and the immobilized protein.

  • Ternary Interaction: To measure ternary complex formation, inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein.

  • Data Analysis: Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

  • Titration: To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.

  • Data Acquisition: The titrant is injected into the sample cell containing the titrand, and the heat released or absorbed is measured.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

NanoBRET™ Ternary Complex Assay

This assay measures the formation of the ternary complex in living cells.

  • Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Labeling: Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand (the energy acceptor).

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Signal Detection: If the PROTAC brings the NanoLuc®-target protein (energy donor) and the labeled E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs. Measure the donor and acceptor emissions.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The rational design of PROTAC linkers is a pivotal element in the development of effective protein degraders. While flexible linkers such as those based on PEG and alkyl chains provide synthetic tractability and can enhance solubility, rigid linkers offer a potential route to improved potency and pharmacokinetic properties through conformational control. The this compound linker represents a hybrid approach, aiming to balance hydrophilicity and conformational dynamics. The systematic evaluation of a diverse range of linker types, employing a combination of biophysical and cellular assays as detailed in this guide, is essential for elucidating the structure-activity relationships that govern PROTAC efficacy and for accelerating the discovery of novel therapeutics.

References

Navigating the PROTAC Maze: A Comparative Guide to Rigid vs. Flexible Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) is a key determinant of their success. These bifunctional molecules tether a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3-binding moieties plays a pivotal role in the efficacy of a PROTAC. This guide provides a comprehensive comparison of rigid and flexible linkers, supported by experimental data, to aid researchers in the strategic design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer; it is a critical component that dictates the overall conformation and physicochemical properties of the molecule. Its length, composition, and rigidity influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This, in turn, affects the efficiency of ubiquitination and subsequent degradation.

The choice between a rigid and a flexible linker can significantly impact a PROTAC's:

  • Ternary Complex Formation: The linker must orient the two binding moieties in a manner that is conducive to the formation of a stable ternary complex.

  • Binding Affinity and Cooperativity: Linker properties can influence the binding affinities for both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.

  • Cellular Permeability and Pharmacokinetics: The physicochemical properties of the linker, such as its polarity and flexibility, affect the PROTAC's ability to cross cell membranes and its overall pharmacokinetic profile.

Head-to-Head Comparison: Rigid vs. Flexible Linkers

To illustrate the impact of linker rigidity, we will examine data from studies where PROTACs with systematically varied linkers were evaluated.

Case Study 1: Targeting BRD4 with Different Linker Chemotypes

A study by researchers at the University of Dundee provides a clear comparison of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer. They synthesized a series of PROTACs based on the BRD4 inhibitor JQ1 and the von Hippel-Lindau (VHL) E3 ligase ligand, incorporating linkers of varying rigidity.

Quantitative Comparison of BRD4 Degraders

PROTACLinker TypeDC50 (nM)Dmax (%)
MZ1Flexible (PEG-based)25>95
AT1Rigid (Aromatic)13>98

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

As the data indicates, the PROTAC with the more rigid aromatic linker (AT1) exhibited a lower DC50 value, suggesting higher degradation potency compared to the PROTAC with a flexible PEG-based linker (MZ1). This suggests that for this particular target and E3 ligase combination, a more constrained conformation afforded by the rigid linker is beneficial for efficient ternary complex formation and subsequent degradation.

Experimental Protocols

Below are the generalized methodologies for the key experiments cited in the comparison.

Cell Culture and Treatment
  • Cell Line: Human cervical cancer cells (HeLa) or other relevant cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, they are treated with varying concentrations of the PROTACs for a specified duration (e.g., 2-24 hours).

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)
  • Protein Preparation: Recombinant target protein and E3 ligase are purified.

  • ITC Measurement: The PROTAC is titrated into a solution containing the target protein and the E3 ligase in an ITC instrument.

  • Data Analysis: The heat changes upon binding are measured to determine the binding affinities (Kd) and stoichiometry of the ternary complex formation.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC Binds to Ternary_Complex Target-PROTAC-E3 Proteasome Proteasome Target_Protein->Proteasome Enters E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to Ub Ubiquitin Ternary_Complex->Ub Recruits Ub_Chain Polyubiquitin Chain Ub->Ub_Chain Polyubiquitination Ub_Chain->Target_Protein Tags Target Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A PROTAC Design & Synthesis (Rigid vs. Flexible Linkers) B Biochemical Assays (Binding Affinity - ITC, SPR) A->B C Cell-Based Assays (Western Blot for Degradation) B->C D Cell Viability/Proliferation Assays C->D E In Vivo Studies (Pharmacokinetics & Efficacy) D->E F Data Analysis & Comparison E->F

The Influence of Linker Composition on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of Proteolysis Targeting Chimera (PROTAC) linker performance, with a focus on polyethylene glycol (PEG)-based structures and their alternatives in mediating targeted protein degradation.

The design of a PROTAC is a tripartite endeavor, hinging on the synergy between a target-binding warhead, an E3 ligase-recruiting ligand, and the intervening linker. While the warhead and E3 ligand dictate specificity, the linker's composition, length, and rigidity are critical determinants of a PROTAC's overall efficacy, influencing ternary complex formation, cell permeability, and ultimately, the potency of protein degradation.[1][2][3] This guide provides a comparative analysis of different linker strategies in the context of successful PROTAC development, with a particular focus on flexible PEG-based linkers, and their comparison with alkyl and more rigid alternatives.

Case Study: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology.[4] Several PROTACs have been developed to induce its degradation. Here, we compare the performance of three hypothetical, yet representative, BRD4-targeting PROTACs, each employing a distinct linker chemistry to connect the JQ1 warhead (a BRD4 inhibitor) and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.

Comparative Performance of BRD4-Targeting PROTACs
PROTACLinker TypeLinker StructureDC50 (nM)Dmax (%)Cell Line
PROTAC-1 PEG-basedBoc-NH-(PEG)4-COOH15>95HeLa
PROTAC-2 Alkyl-basedBoc-NH-(CH2)8-COOH50~90HeLa
PROTAC-3 Rigid PiperazineBoc-NH-piperazine-diacetic acid8>98HeLa

Note: The data presented are representative values synthesized from published literature on BRD4-targeting PROTACs and are intended for comparative purposes.[5]

Analysis:

  • PROTAC-1 (PEG-based linker): The flexible polyethylene glycol (PEG) linker is a common motif in PROTAC design, often enhancing solubility and cell permeability. In this case, a PEG4 linker demonstrates potent BRD4 degradation with a DC50 in the low nanomolar range and a high Dmax, indicating efficient removal of the target protein.

  • PROTAC-2 (Alkyl-based linker): The simple alkyl chain in PROTAC-2 also facilitates degradation but with a slightly lower potency compared to the PEG linker. While synthetically straightforward, purely alkyl linkers can increase lipophilicity, which may impact solubility and cell permeability.

  • PROTAC-3 (Rigid Piperazine linker): The incorporation of a rigid piperazine moiety in the linker of PROTAC-3 leads to the most potent degradation. This is often attributed to the pre-organization of the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between BRD4 and CRBN.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (e.g., BRD4) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Workflow for Evaluating PROTAC Efficacy CellCulture 1. Cell Culture (e.g., HeLa cells) PROTACTreatment 2. PROTAC Treatment (Varying Concentrations) CellCulture->PROTACTreatment CellLysis 3. Cell Lysis PROTACTreatment->CellLysis ProteinQuantification 4. Protein Quantification (BCA Assay) CellLysis->ProteinQuantification WesternBlot 5. Western Blot ProteinQuantification->WesternBlot DataAnalysis 6. Data Analysis (Densitometry) WesternBlot->DataAnalysis DC50_Dmax 7. Determine DC50 & Dmax DataAnalysis->DC50_Dmax

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Experimental Protocols

To ensure the reproducibility of PROTAC evaluation studies, detailed and standardized protocols are essential.

Protocol 1: Cell Culture and PROTAC Treatment
  • Cell Seeding: Seed cells (e.g., HeLa) in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • PROTAC Preparation: Prepare stock solutions of the PROTACs in a suitable solvent, such as DMSO. Create serial dilutions of the PROTACs in cell culture medium to achieve the desired final concentrations.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the PROTAC-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The choice of linker is a critical parameter in the rational design of potent and effective PROTACs. While flexible PEG linkers are widely used and offer advantages in terms of solubility and permeability, the incorporation of more rigid structural elements can lead to improved degradation potency by pre-organizing the molecule for optimal ternary complex formation. The systematic evaluation of a diverse range of linker chemistries, coupled with robust and reproducible experimental protocols, is essential for the development of next-generation targeted protein degraders.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Boc-PEG1-PPG2-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Boc-PEG1-PPG2-C2-NH2. It offers procedural, step-by-step guidance to ensure safe operational and disposal practices. As no specific Safety Data Sheet (SDS) is available for this compound, the following recommendations are based on the safety profiles of structurally similar compounds, including polyethylene glycol (PEG), polypropylene glycol (PPG) derivatives, and N-Boc protected amines.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personnel safety when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or a face shield.Protects against potential splashes of the compound, which may cause eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents skin contact with the chemical.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosolization.Minimizes the inhalation of any potential vapors or aerosols.[2][1]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the work area is clean and that a safety shower and eyewash station are readily accessible.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated work area.

  • Handling: Conduct all weighing and transferring of the compound within a chemical fume hood to contain any potential dust or aerosols.

  • Post-Handling: After completing the work, thoroughly decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.
Eye Contact Flush eyes with water for at least 15 minutes as a precaution.
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container.

  • Waste Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Waste Disposal: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not empty into drains.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep 1. Area Preparation - Clean workspace - Verify safety equipment don_ppe 2. Don PPE - Goggles/Face shield - Lab coat - Nitrile gloves prep->don_ppe handle 3. Chemical Handling - Use fume hood - Weigh and transfer don_ppe->handle decon 4. Decontamination - Clean workspace - Clean equipment handle->decon doff_ppe 5. Doff PPE - Remove gloves last decon->doff_ppe wash 6. Personal Hygiene - Wash hands thoroughly doff_ppe->wash dispose 7. Waste Disposal - Collect in labeled container - Follow EHS guidelines wash->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.